molecular formula C8H8N2O B1315603 2-methyl-1H-benzo[d]imidazol-5-ol CAS No. 41292-66-4

2-methyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B1315603
CAS No.: 41292-66-4
M. Wt: 148.16 g/mol
InChI Key: TXOLHBXPXDTNOY-UHFFFAOYSA-N
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Description

2-methyl-1H-benzo[d]imidazol-5-ol is a high-purity benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmacology because it is a structural isostere of naturally occurring nucleotides, such as purine. This allows benzimidazole-based molecules to interact effectively with the biopolymers of living systems . As a result, this compound serves as a critical building block for the synthesis of novel molecules with potential therapeutic applications . Research into this compound and its analogs has shown promise in various areas, including as antimicrobial and anti-inflammatory agents . Its mechanism of action is believed to involve interaction with various enzymes and receptors, potentially inhibiting key biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to develop new active molecules or to study structure-activity relationships within the versatile and pharmacologically important benzimidazole class .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOLHBXPXDTNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538579
Record name 2-Methyl-1H-benzimidazol-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41292-66-4
Record name 2-Methyl-1H-benzimidazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41292-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-methyl-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and inferred chemical properties of 2-methyl-1H-benzo[d]imidazol-5-ol (CAS No: 41292-66-4). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides context based on the well-characterized analogue, 2-methyl-1H-benzo[d]imidazole. This guide covers physicochemical properties, a proposed synthesis protocol, and a discussion of potential biological activities based on related benzimidazole derivatives. The information herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following tables summarize the known properties of the target compound and its parent analogue, 2-methyl-1H-benzo[d]imidazole, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41292-66-4--INVALID-LINK--
Molecular Formula C₈H₈N₂O--INVALID-LINK--
Molecular Weight 148.16 g/mol --INVALID-LINK--
Purity 95%ChemShuttle
Storage Temperature 2-8 °CChemShuttle

Table 2: Physicochemical and Spectroscopic Data for 2-methyl-1H-benzo[d]imidazole (Analogue)

PropertyValueSource
Melting Point 173-175 °C--INVALID-LINK--[1]
Solubility Slightly soluble in water.--INVALID-LINK--
IR (KBr, cm⁻¹) 3185 (N-H)--INVALID-LINK--[1]
¹H NMR (400 MHz, DMSO-d₆), δ (ppm) 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H, C4H & C7H), 7.09-7.06 (m, 2H, C5H & C6H), 2.46 (s, 1H, CH₃)--INVALID-LINK--[1]
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) 151.15, 138.91, 130.90, 114.17, 14.54--INVALID-LINK--[1]
Mass Spectrum (m/z) 132 (M+, 71%), 131 (52%), 104 (9%), 90 (7%), 78 (72%), 63 (100%)--INVALID-LINK--[1]

Synthesis of this compound

A plausible and widely used method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2][3]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the reaction of 3,4-diaminophenol with acetic acid.

Synthesis_Pathway Reactant1 3,4-Diaminophenol Intermediate Tetrahedral Intermediate Reactant1->Intermediate + H⁺ Reactant2 Acetic Acid Reactant2->Intermediate Product This compound Intermediate->Product - 2H₂O Screening_Workflow Start This compound Screen1 Primary Cytotoxicity Screen (e.g., MTT Assay on Cancer Cell Lines) Start->Screen1 Decision1 Active? Screen1->Decision1 Screen2a Secondary Screens: - Apoptosis Assay - Cell Cycle Analysis Decision1->Screen2a Yes Screen2b Target Identification: - Kinase Inhibition Panel - Enzyme Assays Decision1->Screen2b Yes Lead_Opt Lead Optimization Screen2a->Lead_Opt Screen2b->Lead_Opt

References

An In-depth Technical Guide to the NMR Spectral Analysis of 2-methyl-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-methyl-1H-benzo[d]imidazol-5-ol. Due to the limited availability of direct experimental spectra for this specific compound, this paper presents a detailed analysis based on the known spectral data of the parent compound, 2-methyl-1H-benzo[d]imidazole, and established principles of NMR spectroscopy, including substituent effects. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Predicted NMR Spectral Data

The introduction of a hydroxyl group at the C-5 position of the 2-methyl-1H-benzo[d]imidazole scaffold is expected to significantly influence the chemical shifts of the aromatic protons and carbons. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound, derived from the experimental data of 2-methyl-1H-benzo[d]imidazole and incorporating the anticipated substituent chemical shifts (SCS) of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
CH₃~2.5Singlet-
H-4~7.2-7.3Doublet~8.5Ortho-coupling to H-6
H-6~6.8-6.9Doublet of doublets~8.5, ~2.0Ortho-coupling to H-4, meta-coupling to H-7
H-7~7.3-7.4Doublet~2.0Meta-coupling to H-6
N-H~12.0Broad Singlet-Exchangeable proton, chemical shift is concentration and solvent dependent
O-HVariableBroad Singlet-Exchangeable proton, chemical shift is highly dependent on solvent, concentration, and temperature

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
CH₃~14
C-2~152
C-4~115
C-5~150Carbon bearing the hydroxyl group, significantly deshielded
C-6~110
C-7~105
C-3a~135
C-7a~140

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality NMR spectra for this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (N-H and O-H), allowing for their observation.

  • Sample Concentration : Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v).

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching : The NMR probe should be tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.

  • Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent.

  • Shimming : The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : Typically 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width : Typically 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, depending on the sample concentration.

Data Processing
  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction : The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration : For ¹H NMR, the relative areas of the peaks are determined by integration.

  • Peak Picking : The chemical shifts of the peaks are accurately determined.

Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and a typical workflow for NMR spectral analysis.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

NMR_Analysis_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (1H, 13C, and optionally 2D NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) C->D E Structure Elucidation & Verification D->E F Reporting and Data Archiving E->F

Caption: A logical workflow for the NMR spectral analysis of a small organic molecule.

In-Depth Technical Guide to the FT-IR Spectrum of 2-methyl-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 2-methyl-1H-benzo[d]imidazol-5-ol. This document details the expected vibrational frequencies, provides in-depth experimental protocols for spectral acquisition, and includes visual diagrams to illustrate key workflows and molecular-spectral correlations.

Data Presentation: Predicted FT-IR Spectral Data

While a publicly available, experimentally validated FT-IR spectrum for this compound is not readily accessible, a reliable predictive summary of its characteristic absorption bands has been compiled. This data is based on the analysis of the FT-IR spectra of closely related benzimidazole derivatives and established infrared spectroscopy correlation tables. The following table summarizes the expected vibrational frequencies and their assignments.

Wavenumber Range (cm⁻¹)Functional Group AssignmentVibrational ModeExpected Intensity
3400 - 3200O-H (Phenol)StretchingStrong, Broad
3300 - 3100N-H (Imidazole)StretchingMedium, Broad
3100 - 3000C-H (Aromatic)StretchingMedium to Weak
2980 - 2850C-H (Methyl)StretchingMedium to Weak
1630 - 1610C=N (Imidazole)StretchingMedium
1610 - 1580C=C (Aromatic Ring)StretchingMedium to Strong
1520 - 1480C=C (Aromatic Ring)StretchingMedium to Strong
1470 - 1440C-H (Methyl)Bending (Asymmetric)Medium
1380 - 1360C-H (Methyl)Bending (Symmetric)Medium
1350 - 1250C-N (Imidazole Ring)StretchingMedium
1260 - 1180C-O (Phenol)StretchingStrong
900 - 675C-H (Aromatic)Out-of-Plane BendingStrong

Experimental Protocols

To obtain a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • This compound (sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Dry the spectroscopic grade KBr in an oven at 110°C for at least 2 hours to remove any absorbed water, which can interfere with the spectrum. Allow it to cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

  • Mixing: Weigh approximately 100-200 mg of the dried KBr. Add the sample to the KBr in the agate mortar.

  • Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the powdered mixture into the pellet-forming die. Distribute the powder evenly.

  • Pressing: Place the die into the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Run a background spectrum with an empty sample compartment.

  • Sample Analysis: Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Attenuated Total Reflectance (ATR) Method

ATR is a more modern and rapid technique that requires minimal sample preparation.

Materials and Equipment:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • This compound (sample)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Crystal Cleaning: Ensure the surface of the ATR crystal is clean. Wipe it gently with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: With the clean, dry ATR crystal, run a background spectrum. This will account for any ambient atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample over the desired wavenumber range.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a solvent and lint-free wipe.

Mandatory Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the correlation between the molecular structure and its FT-IR spectrum.

FT_IR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis Spectral Analysis start Start sample Solid Sample (this compound) start->sample grind Grind with KBr sample->grind place_on_crystal Place on ATR Crystal sample->place_on_crystal press Press into Pellet grind->press place_in_ftir Place in FT-IR Spectrometer press->place_in_ftir apply_pressure Apply Pressure place_on_crystal->apply_pressure apply_pressure->place_in_ftir collect_bkg Collect Background Spectrum place_in_ftir->collect_bkg collect_sample Collect Sample Spectrum collect_bkg->collect_sample process_data Process Data (Baseline Correction, etc.) collect_sample->process_data final_spectrum Final FT-IR Spectrum process_data->final_spectrum

FT-IR Spectroscopy Experimental Workflow

Functional_Group_Correlation cluster_molecule This compound Structure cluster_spectrum FT-IR Absorption Regions (cm⁻¹) mol Key Functional Groups oh O-H (Phenol) nh N-H (Imidazole) ch_arom C-H (Aromatic) ch_methyl C-H (Methyl) cn C=N / C-N cc C=C (Aromatic) co C-O (Phenol) r_3400_3200 3400-3200 oh->r_3400_3200 r_3300_3100 3300-3100 nh->r_3300_3100 r_3100_3000 3100-3000 ch_arom->r_3100_3000 r_2980_2850 2980-2850 ch_methyl->r_2980_2850 r_1630_1250 1630-1250 cn->r_1630_1250 r_1610_1480 1610-1480 cc->r_1610_1480 r_1260_1180 1260-1180 co->r_1260_1180

Functional Group to IR Spectrum Correlation

Mass Spectrometry of 2-methyl-1H-benzo[d]imidazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2-methyl-1H-benzo[d]imidazol-5-ol, tailored for researchers, scientists, and drug development professionals. This document outlines predicted fragmentation patterns, detailed experimental protocols, and visual representations of the underlying processes.

Predicted Mass Spectrum Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the major fragments of this compound under electron ionization (EI) mass spectrometry. These predictions are based on the known fragmentation patterns of benzimidazoles and phenolic compounds.[1][2][3][4][5] The molecular weight of this compound is 148.16 g/mol .

m/zPredicted Relative AbundanceProposed Fragment StructureNotes
148High[M]+• (Molecular Ion)The intact molecule with one electron removed. Expected to be a prominent peak.
133Moderate[M - CH3]+Loss of a methyl radical from the 2-position.
121Moderate[M - HCN]+•Characteristic loss of hydrogen cyanide from the imidazole ring.[1][2]
105Moderate to High[M - CH3 - CO]+Subsequent loss of carbon monoxide from the [M - CH3]+ fragment.
93Moderate[M - HCN - CO]+•Loss of carbon monoxide from the fragment formed by HCN elimination.
77Low to Moderate[C6H5]+Phenyl cation, indicative of the benzene ring.

Experimental Protocols

Two common mass spectrometry techniques suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to improve their volatility.[6][7][8]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.[8]

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.[8]

  • Derivatization (Optional): To enhance volatility and thermal stability, the hydroxyl group can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To a dried aliquot of the sample, add 50 µL of the derivatizing reagent and heat at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6][7]

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

ESI-MS is ideal for polar and thermally labile molecules and is often coupled with liquid chromatography (LC) for mixture analysis.[9][10][11][12]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[13]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[13] The solution should be free of non-volatile salts.[13]

2. LC-ESI-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: 5-95% B.

    • 8-10 min: 95% B.

    • 10-10.1 min: 95-5% B.

    • 10.1-12 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • Drying Gas Temperature: 325°C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 50-1000.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

Fragmentation_Pathway M This compound [M]+• m/z = 148 F1 [M - CH3]+ m/z = 133 M->F1 - CH3 F2 [M - HCN]+• m/z = 121 M->F2 - HCN F3 [M - CH3 - CO]+ m/z = 105 F1->F3 - CO F4 [M - HCN - CO]+• m/z = 93 F2->F4 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Prep Dissolution in Volatile Solvent Dilution Dilution to Working Concentration Prep->Dilution Deriv Derivatization (Optional for GC-MS) Dilution->Deriv Injection Sample Injection Deriv->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole, TOF, etc.) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acq Data Acquisition Detection->Data_Acq Spec_Interp Spectral Interpretation Data_Acq->Spec_Interp Struct_Elucid Structural Elucidation Spec_Interp->Struct_Elucid

Caption: General experimental workflow for mass spectrometry analysis.

References

Technical Guidance: Solubility Profile of 2-methyl-1H-benzo[d]imidazol-5-ol in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-methyl-1H-benzo[d]imidazol-5-ol, a heterocyclic compound of interest in pharmaceutical research, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to the limited availability of specific quantitative solubility data for this particular molecule in public literature, this document focuses on the expected solubility based on the broader class of benzimidazole derivatives and outlines a comprehensive, standardized experimental protocol for its precise determination.

Introduction to this compound and Solvent Properties

This compound belongs to the benzimidazole family, a class of heterocyclic compounds recognized for their diverse pharmacological activities. The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various stages of drug discovery and development, including in vitro assays, formulation, and in vivo studies.

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of organic compounds, including many that are poorly soluble in water.[1][2] Its capacity to penetrate biological membranes also makes it a common vehicle for drug delivery in cellular assays.

Ethanol is a polar protic solvent widely used in pharmaceutical preparations. It is less polar than DMSO but is capable of dissolving many organic molecules through hydrogen bonding and dipole-dipole interactions.

Expected Solubility Profile

Data Summary Table

As no specific quantitative data was found, the following table is presented as a template for researchers to populate upon experimental determination.

SolventMolar Mass ( g/mol )Dielectric Constant (at 20°C)Predicted Solubility of this compoundExperimentally Determined Solubility (mg/mL)
DMSO78.1347.2GoodTo be determined
Ethanol46.0724.6Moderate to GoodTo be determined

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5][6][7] The following protocol provides a detailed methodology for determining the solubility of this compound in DMSO and ethanol.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, analytical grade

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid.

    • Accurately add a known volume of the respective solvent (DMSO or ethanol) to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[5] Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To separate the dissolved compound from the undissolved solid, two common methods are:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

      • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the compound.

  • Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in mg/mL or mol/L by back-calculating from the measured concentration of the diluted sample, taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation A Weigh excess This compound B Add known volume of DMSO or Ethanol A->B C Seal Vials B->C D Agitate at constant temperature (24-48h) C->D E Centrifuge or Filter D->E F Dilute Supernatant E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H G cluster_input Inputs cluster_process Solubility Assay cluster_output Outputs Compound Test Compound (this compound) Equilibration Equilibration (Shake-Flask Method) Compound->Equilibration Solvents Solvents (DMSO, Ethanol) Solvents->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Quantification Concentration Measurement (Analytical Method) Separation->Quantification Data Quantitative Solubility Data (e.g., mg/mL) Quantification->Data

References

Elucidating the Anticancer Potential of Benzimidazole Scaffolds: A Review of Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the direct molecular interactions and cellular signaling pathways affected by benzimidazole derivatives in cancer cells reveals a multi-faceted approach to inhibiting tumorigenesis. While specific mechanistic data for 2-methyl-1H-benzo[d]imidazol-5-ol remains limited in publicly accessible scientific literature, the broader family of benzimidazole-containing compounds has been extensively studied, showcasing a range of anticancer activities. These activities primarily revolve around the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

The benzimidazole core structure is a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with potent biological activities. In the context of oncology, these derivatives have been shown to target various hallmarks of cancer. The subsequent sections will delve into the known mechanisms of action of several notable benzimidazole derivatives, providing a framework for the potential, yet unconfirmed, anticancer properties of this compound.

I. Induction of Apoptosis

A primary mechanism by which benzimidazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through both the intrinsic and extrinsic pathways. For instance, certain benzimidazole hybrids have been shown to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2[1]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-3 and caspase-9, ultimately resulting in apoptotic cell death[1][2].

II. Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy employed by benzimidazole compounds to inhibit cancer cell growth. Many derivatives have been observed to cause cell cycle arrest at various phases, most commonly the G2/M phase[2][3]. This arrest prevents cancer cells from proceeding through mitosis and proliferation. The underlying mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For example, some derivatives have been shown to affect the expression levels of CDK2 and other key cell cycle regulators[2].

III. Inhibition of Key Cellular Enzymes and Kinases

Benzimidazole derivatives have been successfully designed to target and inhibit a range of enzymes that are critical for cancer cell function and survival.

  • Kinase Inhibition: A significant number of benzimidazole compounds act as kinase inhibitors. They have been shown to target receptor tyrosine kinases like EGFR and HER2, as well as intracellular kinases such as CDK2, AURKC, and mTOR[2]. By blocking the activity of these kinases, these compounds can interfere with downstream signaling pathways that control cell growth, proliferation, and survival.

  • Topoisomerase Inhibition: Some benzimidazole derivatives function as topoisomerase inhibitors[4]. Topoisomerases are enzymes that are essential for DNA replication and transcription. By inhibiting these enzymes, the compounds can introduce DNA strand breaks, leading to cell death[4].

  • Fatty Acid Synthase (FASN) Inhibition: FASN is an enzyme that is overexpressed in many cancers and is involved in the synthesis of fatty acids required for rapid cell proliferation. Certain novel 1H-benzo[d]imidazole-5-carboxamide derivatives have been developed as FASN inhibitors, demonstrating a targeted metabolic approach to cancer therapy[5].

  • Transglutaminase 2 (TG2) Inhibition: In specific cancers like renal cell carcinoma, overexpression of TG2 has been linked to the inactivation of the tumor suppressor p53[6]. Novel 1H-benzo[d]imidazole-4,7-dione based inhibitors of TG2 have been shown to stabilize p53, leading to tumor cell apoptosis[6].

IV. Microtubule Targeting

A well-established mechanism for some benzimidazole derivatives is the disruption of microtubule dynamics. These compounds can act as microtubule targeting agents (MTAs), similar to widely used chemotherapeutics. By interfering with the polymerization or depolymerization of microtubules, they can induce mitotic arrest, leading to cell death in rapidly dividing cancer cells[7][8].

Quantitative Data on Benzimidazole Derivatives

To provide a clearer understanding of the potency of various benzimidazole derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for several compounds against different cancer cell lines. It is crucial to reiterate that these data do not pertain to this compound, but rather to other structurally related molecules.

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazideHCT-1167.82 - 10.21[2]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazideHepG27.82 - 10.21[2]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazideMCF-77.82 - 10.21[2]
1H-benzo[d]imidazole-4,7-dione based TG2 inhibitor (Compound 8j)ACHN2.15 (GI50)[6]
1H-benzo[d]imidazole-4,7-dione based TG2 inhibitor (Compound 8j)Caki-11.98 (GI50)[6]
Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10)MDA-MB-2310.33 (EGFR IC50)[3]
Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13)SKOV30.38 (EGFR IC50)[3]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-70.73[7][8]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-23120.4[7][8]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. While specific protocols for this compound are not available, this section outlines the general procedures used to investigate the anticancer mechanisms of benzimidazole derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

Visualizing the Mechanisms

To illustrate the complex signaling pathways affected by benzimidazole derivatives, the following diagrams are provided. These are generalized representations based on the known mechanisms of various compounds within this class.

G cluster_0 Drug Action cluster_1 Cytoskeletal Effects cluster_2 Signal Transduction cluster_3 Apoptotic Pathway Benzimidazole Benzimidazole Derivative Microtubules Microtubule Disruption Benzimidazole->Microtubules Kinases Kinase Inhibition (EGFR, CDK2, etc.) Benzimidazole->Kinases Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Benzimidazole->Bax_Bcl2 MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Proliferation Decreased Proliferation Kinases->Proliferation Caspases Caspase Activation Bax_Bcl2->Caspases Caspases->Apoptosis

Figure 1: Generalized signaling pathways targeted by benzimidazole derivatives in cancer cells.

G cluster_0 Experimental Setup cluster_1 Cellular Assays cluster_2 Data Acquisition start Cancer Cell Culture treat Treat with Benzimidazole Derivative start->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cellcycle PI Staining (Cell Cycle) treat->cellcycle plate Plate Reader Measurement viability->plate flow Flow Cytometry Analysis apoptosis->flow cellcycle->flow

Figure 2: General experimental workflow for evaluating the anticancer effects of benzimidazole derivatives.

References

An In-depth Technical Guide on the Predicted Biological Targets of 2-methyl-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a predictive analysis of the biological targets for the compound 2-methyl-1H-benzo[d]imidazol-5-ol. The information is derived from in-silico modeling principles and the known activities of structurally related benzimidazole compounds. The quantitative data and predicted targets herein are intended for illustrative and guidance purposes for further experimental validation and have not been experimentally confirmed for this specific molecule.

Introduction

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, known for its diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound, a member of this class, holds therapeutic potential. This guide provides a comprehensive in-silico prediction of its biological targets, outlines potential mechanisms of action, and offers detailed experimental protocols for the validation of these predictions. The aim is to furnish a foundational resource for researchers to accelerate the investigation of this compound in drug discovery and development programs.

In-Silico Target Prediction Methodology

The prediction of biological targets for this compound was approached through a multi-faceted in-silico strategy. This involved ligand-based and structure-based methods, leveraging the wealth of data on the benzimidazole scaffold.[1][2]

  • Quantitative Structure-Activity Relationship (QSAR): Analysis of QSAR models built from datasets of known benzimidazole derivatives active against various targets. Key molecular descriptors for this compound were calculated and compared against these models to predict potential activities.[3]

  • Pharmacophore Modeling: Generation of pharmacophore models from potent, known inhibitors of specific targets. The 3D conformation of this compound was then screened against these models to assess its fit and potential for interaction.[4][5]

  • Molecular Docking: Putative targets were identified by docking the 3D structure of this compound into the crystal structures of various enzymes and receptors known to be modulated by benzimidazole derivatives. Binding energies and interaction patterns were analyzed to prioritize the most likely targets.[6][7]

The following diagram illustrates the general workflow for in-silico target prediction.

G In-Silico Target Prediction Workflow cluster_0 Data Collection & Preparation cluster_1 Computational Analysis cluster_2 Prediction & Validation A Compound Structure (this compound) D QSAR Model Development A->D E Pharmacophore Model Generation A->E F Molecular Docking Simulations A->F B Database of Known Benzimidazole Activities B->D B->E C 3D Protein Structure Database (PDB) C->F G Target Prioritization (Based on Scoring & Energy) D->G E->G F->G H Hypothesis Generation G->H I Experimental Validation H->I

Caption: A generalized workflow for the in-silico prediction of biological targets.

Predicted Biological Targets

Based on the in-silico analysis, this compound is predicted to primarily interact with protein kinases and enzymes involved in DNA topology and inflammatory pathways. The hydroxyl group at the 5-position and the methyl group at the 2-position are anticipated to play key roles in target binding and selectivity.

Summary of Predicted Targets and Binding Affinities

The following table summarizes the prioritized predicted targets for this compound, along with hypothetical binding affinities and inhibitory concentrations derived from docking scores and QSAR analysis. These values are illustrative and require experimental confirmation.

Target ClassPredicted TargetPredicted Binding Affinity (Kd, nM) (Hypothetical)Predicted IC50 (nM) (Hypothetical)Potential Therapeutic Area
Tyrosine Kinase Epidermal Growth Factor Receptor (EGFR)85150Oncology
Tyrosine Kinase Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)120250Oncology
Topoisomerase Human Topoisomerase I250500Oncology
Cyclooxygenase Cyclooxygenase-2 (COX-2)180400Anti-inflammatory, Oncology

Predicted Signaling Pathway Involvement

The predicted targets suggest that this compound could modulate key signaling pathways involved in cell proliferation, angiogenesis, and inflammation.

EGFR/VEGFR-2 Signaling Pathway

Inhibition of EGFR and VEGFR-2 would disrupt downstream signaling cascades crucial for cancer cell growth and the formation of new blood vessels that supply tumors.

G Predicted Inhibition of EGFR/VEGFR-2 Signaling compound This compound egfr EGFR compound->egfr Inhibits vegfr2 VEGFR-2 compound->vegfr2 Inhibits ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway egfr->ras_raf_mek_erk pi3k_akt PI3K/AKT Pathway egfr->pi3k_akt vegfr2->pi3k_akt proliferation Cell Proliferation & Survival ras_raf_mek_erk->proliferation pi3k_akt->proliferation angiogenesis Angiogenesis pi3k_akt->angiogenesis

References

In Silico Analysis of 2-methyl-1H-benzo[d]imidazol-5-ol: A Technical Guide to Molecular Interactions and Pathway Modeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 2-methyl-1H-benzo[d]imidazol-5-ol and its derivatives, focusing on their interactions with biological targets. This document outlines detailed methodologies for computational experiments, presents quantitative data from molecular docking studies, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound and In Silico Modeling

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound, this compound, and its analogs are of growing interest for their potential therapeutic applications. In silico modeling, a cornerstone of modern drug discovery, offers a powerful approach to investigate the molecular interactions of these compounds, predict their biological targets, and elucidate their mechanisms of action at an atomic level.

Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (e.g., Density Functional Theory - DFT) are instrumental in predicting the binding affinity and mode of interaction between a ligand, such as a this compound derivative, and its macromolecular target. These methods accelerate the drug design process, reduce costs, and provide valuable insights that guide further experimental validation.

Molecular Interactions of a this compound Derivative with a DNA Polymerase Complex

A notable in silico study investigated the interaction of a derivative of this compound with a DNA Polymerase-damaged DNA complex (PDB ID: 4Q45). This research provides a concrete example of the application of molecular docking to understand the binding of this class of compounds to a biologically significant target.

Quantitative Data Summary

The following table summarizes the key quantitative data from the molecular docking study of the this compound derivative with the DNA Polymerase complex.

ParameterValueUnitSignificance
Binding Affinity-6.6kcal/molIndicates a favorable binding interaction between the ligand and the receptor.[1]

Experimental Protocols

This section details the methodologies for the key in silico experiments relevant to the study of this compound and its derivatives.

Molecular Docking Protocol

Molecular docking was performed to predict the binding conformation and affinity of the this compound derivative to the DNA Polymerase-damaged DNA complex.[2]

  • Software: UCSF DOCK 6.9 was utilized for the molecular docking simulations.[2]

  • Receptor Preparation:

    • The crystal structure of the DNA Polymerase-damaged DNA complex was obtained from the RCSB Protein Data Bank (PDB ID: 4Q45).[2]

    • The receptor structure was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • The molecular surface of the receptor was generated using the DMS tool with a probe radius of 1.4 Å.[2]

  • Ligand Preparation:

    • The 3D structure of the this compound derivative was generated.

    • Energy minimization of the ligand structure was performed using a suitable force field (e.g., MMFF94).[2]

  • Docking Simulation:

    • A docking box was defined to encompass the active site of the DNA Polymerase.

    • The docking simulation was performed using a flexible ligand approach.

    • The resulting poses were scored based on the docking software's scoring function to identify the most favorable binding mode.

Visualizations: Pathways and Workflows

DNA Damage Recognition and Repair Pathway

The following diagram illustrates a simplified signaling pathway for DNA damage recognition and repair, a process in which DNA Polymerases play a crucial role. The targeting of this pathway by small molecules like the this compound derivative could have significant therapeutic implications.

DNA_Damage_Repair_Pathway cluster_0 cluster_1 Inhibition by Benzimidazole Derivative DNA_Damage DNA Damage (e.g., AP-site) Sensor_Proteins Sensor Proteins DNA_Damage->Sensor_Proteins recognizes Mediator_Proteins Mediator Proteins Sensor_Proteins->Mediator_Proteins activate Effector_Proteins Effector Proteins (e.g., DNA Polymerase) Mediator_Proteins->Effector_Proteins recruit Apoptosis Apoptosis Mediator_Proteins->Apoptosis can trigger Cell_Cycle_Arrest Cell Cycle Arrest Mediator_Proteins->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Effector_Proteins->DNA_Repair initiates Benzimidazole_Derivative This compound Derivative Benzimidazole_Derivative->Effector_Proteins inhibits

A simplified diagram of the DNA damage and repair pathway.
In Silico Experimental Workflow

The following diagram outlines the logical workflow for the in silico analysis of this compound derivatives, from initial structure preparation to the final analysis of molecular interactions.

In_Silico_Workflow cluster_preparation 1. Preparation cluster_simulation 2. Simulation cluster_analysis 3. Analysis ligand_prep Ligand Preparation (this compound derivative) - 3D Structure Generation - Energy Minimization docking Molecular Docking (UCSF DOCK 6.9) - Define Binding Site - Flexible Ligand Docking - Scoring ligand_prep->docking receptor_prep Receptor Preparation (PDB: 4Q45) - Obtain Crystal Structure - Add Hydrogens - Assign Charges receptor_prep->docking md_simulation Molecular Dynamics (Optional) - Solvate System - Equilibration - Production Run docking->md_simulation for further refinement binding_analysis Binding Mode Analysis - Identify Key Interactions - Measure Distances docking->binding_analysis affinity_calculation Binding Affinity Calculation (e.g., Docking Score) docking->affinity_calculation stability_analysis Stability Analysis (from MD) - RMSD, RMSF md_simulation->stability_analysis

Workflow for the in silico analysis of ligand-receptor interactions.

Conclusion

The in silico modeling of this compound and its derivatives provides a powerful and insightful approach to understanding their potential as therapeutic agents. The detailed protocols and workflows presented in this guide offer a framework for researchers to conduct their own computational studies. The specific example of the interaction with a DNA Polymerase complex highlights the potential of this class of compounds to modulate key biological pathways. Further in silico and subsequent in vitro and in vivo studies are warranted to fully explore the therapeutic potential of this compound and its analogs.

References

The Therapeutic Potential of 2-methyl-1H-benzo[d]imidazol-5-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action of 2-methyl-1H-benzo[d]imidazol-5-ol and its derivatives. The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological activities. This document collates available data on the anticancer, antimicrobial, and anti-inflammatory properties of this specific class of benzimidazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and drug development efforts.

Core Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative. A general synthetic scheme is presented below.

General Synthesis of this compound Derivatives

A common method for the synthesis of 2-methyl-1H-benzimidazole derivatives involves the reaction of an appropriately substituted o-phenylenediamine with acetic acid. For the synthesis of the core compound, this compound, 4-amino-3-nitrophenol would first be reduced to 3,4-diaminophenol, followed by condensation with acetic acid.

Potential Therapeutic Uses

Derivatives of 2-methyl-1H-benzo[d]imidazole have demonstrated promising activity in several key therapeutic areas. The following sections summarize the available quantitative data and underlying mechanisms of action.

Anticancer Activity

Benzimidazole derivatives are well-established as a class of compounds with significant anticancer potential. Their mechanisms of action are diverse and include the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1][2]

While specific data for this compound is limited, studies on closely related analogs provide valuable insights. For instance, the closely related compound, 2-methyl-1H-benzimidazole, has shown prominent cytotoxic activities.[3] Another derivative, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, has displayed remarkable anticancer activity against HepG2 and Huh7 cell lines.[1]

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

CompoundCell LineActivityIC50/LC50 ValueReference
2-methyl-1H-benzimidazoleBrine ShrimpCytotoxicLC50: 0.42 µg/mL[3]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Liver Cancer)AnticancerIC50: 0.39 µg/mL[1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHuh7 (Liver Cancer)AnticancerIC50: 0.32 µg/mL[1]
2-(phenoxymethyl)-benzimidazole-Topoisomerase I InhibitionIC50: 14.1 µmol/L[2]

The anticancer mechanism of many benzimidazole derivatives involves the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to mitotic arrest and subsequent apoptosis.[2]

anticancer_pathway Benzimidazole_Derivative Benzimidazole_Derivative Tubulin Tubulin Benzimidazole_Derivative->Tubulin Inhibits Polymerization Microtubule_Formation Microtubule Formation Disruption Tubulin->Microtubule_Formation Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Formation->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Anticancer Mechanism of Benzimidazole Derivatives via Tubulin Inhibition.
Antimicrobial Activity

Benzimidazole derivatives have a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[4][5][6] The core structure is a key pharmacophore in many antimicrobial drugs.

The antimicrobial potential of 2-methyl-1H-benzimidazole has been evaluated, showing weak activity against various bacterial strains.[3] Further derivatization of the benzimidazole scaffold is a common strategy to enhance antimicrobial potency.

Table 2: Antimicrobial Activity of 2-methyl-1H-benzimidazole

CompoundMicroorganismActivityZone of Inhibition (mm)Reference
2-methyl-1H-benzimidazoleGram-positive & Gram-negative bacteriaWeak Antibacterial7-8[3]

The mechanism of antimicrobial action for benzimidazoles can vary, but it often involves the inhibition of essential enzymes or disruption of cellular processes in the microorganism.

antimicrobial_workflow Compound_Preparation Prepare compound dilutions Disc_Placement Place paper discs with compound on agar Compound_Preparation->Disc_Placement Inoculation Inoculate agar plates with microbial culture Inoculation->Disc_Placement Incubation Incubate plates at optimal temperature Disc_Placement->Incubation Measurement Measure zones of inhibition Incubation->Measurement

Workflow for Disc Diffusion Antimicrobial Susceptibility Testing.
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and benzimidazole derivatives have emerged as promising anti-inflammatory agents.[6][7][8][9] Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COXs).[6]

Table 3: Anti-inflammatory Activity of a Benzimidazole Derivative

CompoundModelDose% Inhibition of EdemaReference
2-cyclohexylamino-1(4-methoxy phenyl) benzimidazoleCarrageenan-induced rat paw oedema100 mg/kg p.o.53.2[9]

The anti-inflammatory effects of benzimidazoles are often attributed to their ability to inhibit the production of pro-inflammatory prostaglandins by targeting COX enzymes.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation) COX_Enzymes->Prostaglandins Benzimidazole_Derivative Benzimidazole_Derivative Benzimidazole_Derivative->COX_Enzymes Inhibits

Anti-inflammatory Mechanism via COX Enzyme Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzimidazole derivatives.

Synthesis of 2-methyl-1H-benzimidazole[3]

Materials:

  • o-phenylenediamine

  • Glacial acetic acid

  • 4N HCl

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and glacial acetic acid (1.2 equivalents) is refluxed in 4N HCl for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated crude product is filtered, washed with water, and dried.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Cytotoxicity Assay (Brine Shrimp Lethality Bioassay)[3]

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Sea salt

  • Test compound solutions at various concentrations

  • Vincristine sulphate (positive control)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Brine shrimp nauplii are hatched in artificial seawater under constant aeration for 48 hours.

  • Solutions of the test compounds are prepared in DMSO and further diluted with artificial seawater to the desired concentrations.

  • Ten nauplii are transferred to each vial containing the test solution.

  • The vials are incubated for 24 hours under illumination.

  • The number of surviving nauplii is counted, and the percentage of mortality is calculated.

  • The LC50 value is determined from the dose-response curve.

Antimicrobial Assay (Disc Diffusion Method)[3][4]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or appropriate growth medium

  • Sterile paper discs

  • Test compound solutions

  • Standard antibiotic (e.g., ciprofloxacin)

  • DMSO (solvent control)

Procedure:

  • The microbial inoculum is standardized and uniformly spread on the surface of the agar plates.

  • Sterile paper discs are impregnated with known concentrations of the test compounds and the standard antibiotic.

  • A disc impregnated with the solvent (DMSO) serves as a negative control.

  • The discs are placed on the inoculated agar surface.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[9]

Materials:

  • Wistar rats or mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound suspension

  • Standard anti-inflammatory drug (e.g., ibuprofen)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.).

  • After a specific time (e.g., 1 hour), carrageenan is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group compared to the control group.

Conclusion

The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. The available data on related compounds suggest significant potential for anticancer, antimicrobial, and anti-inflammatory applications. Further research, including the synthesis of a broader range of derivatives and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic utility of this chemical class. The experimental protocols and mechanistic insights provided in this guide aim to facilitate these future investigations.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-1H-benzimidazole from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1H-benzimidazole, a crucial scaffold in medicinal chemistry, from the precursor o-phenylenediamine. The core of this synthesis is the Phillips-Ladenburg condensation reaction. This document outlines the underlying reaction mechanism, presents detailed experimental protocols for both conventional and microwave-assisted synthesis, and provides a comparative analysis of the quantitative data from these methods. All experimental workflows and reaction pathways are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring with an imidazole ring. The 2-methyl-1H-benzimidazole derivative is a particularly important pharmacophore due to its presence in a wide array of bioactive compounds exhibiting antiviral, anticancer, antihypertensive, and antiulcer properties. The synthesis of this key intermediate is most commonly achieved through the condensation of o-phenylenediamine with acetic acid, a reaction known as the Phillips-Ladenburg benzimidazole synthesis.[1][2][3] This guide will explore the nuances of this reaction, offering detailed protocols and comparative data to aid in its practical application.

Reaction Mechanism: The Phillips-Ladenburg Condensation

The synthesis of 2-methyl-1H-benzimidazole from o-phenylenediamine and acetic acid proceeds via a condensation reaction.[2][4] The mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of acetic acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring.

Caption: Reaction mechanism for the synthesis of 2-methyl-1H-benzimidazole.

Experimental Protocols

This section details two distinct and effective protocols for the synthesis of 2-methyl-1H-benzimidazole: a traditional method involving conventional heating and a more contemporary approach utilizing microwave irradiation.

Protocol 1: Conventional Synthesis via Reflux

This method employs conventional heating under reflux and is a widely practiced procedure for this transformation.

Experimental Workflow:

Conventional_Workflow reagents Combine o-phenylenediamine and acetic acid in water reflux Reflux the mixture for 45 minutes reagents->reflux cool Cool the reaction mixture to room temperature reflux->cool neutralize Neutralize with concentrated ammonia solution cool->neutralize precipitate Collect the precipitate by filtration neutralize->precipitate recrystallize Recrystallize from 10% aqueous ethanol precipitate->recrystallize dry Dry the purified product recrystallize->dry

Caption: Workflow for the conventional synthesis of 2-methyl-1H-benzimidazole.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5.43 g of o-phenylenediamine, 5.4 ml of glacial acetic acid, and 20 ml of water.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for 45 minutes.[4]

  • Work-up: After the reflux period, allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Carefully add concentrated ammonia solution dropwise until the solution is basic, which will precipitate the crude product.[4]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a 10% aqueous ethanol solution to obtain pure 2-methyl-1H-benzimidazole.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a significant reduction in reaction time and often leads to improved yields.[5][6][7]

Experimental Workflow:

Microwave_Workflow mix Mix o-phenylenediamine and acetic acid (1:1 molar ratio) acidify Add 2 drops of 4M HCl mix->acidify irradiate Irradiate in microwave oven (50% power, 1.5-4 min) acidify->irradiate cool Cool the reaction mixture irradiate->cool recrystallize Recrystallize from 50:50 ethanol/water cool->recrystallize dry Dry the purified product recrystallize->dry

Caption: Workflow for the microwave-assisted synthesis of 2-methyl-1H-benzimidazole.

Detailed Methodology:

  • Reactant Preparation: In a microwave-safe vessel, thoroughly mix a 1:1 molar ratio of o-phenylenediamine and an appropriate carboxylic acid (in this case, acetic acid).[6]

  • Acidification: Add two drops of 4M hydrochloric acid to the mixture.[6]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 50% power for a period of 1.5 to 4 minutes.[6] The reaction progress should be monitored by thin-layer chromatography.

  • Cooling and Purification: After the reaction is complete, allow the mixture to cool. The crude product is then recrystallized from a 50:50 mixture of ethanol and water.[6]

  • Drying: Dry the purified product to obtain 2-methyl-1H-benzimidazole.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the different synthetic protocols, allowing for a direct comparison of their efficiencies.

ParameterConventional SynthesisMicrowave-Assisted SynthesisToluene Reflux Synthesis
Reagents o-phenylenediamine, glacial acetic acid, water, ammoniao-phenylenediamine, acetic acid, 4M HClo-phenylenediamine, glacial acetic acid, toluene
Reaction Time 45 minutes[4]1.5 - 4 minutes[6]2 - 12 hours[8]
Yield Not explicitly stated in the source, but generally good.80-95%[6]>85%[8]
Purity (HPLC) Not reportedNot reported99.2 - 99.3%[8]
Melting Point 175 °C[9]Not explicitly reported for 2-methyl derivative in the source.Not reported
Solvent Water, Ethanol[4]Ethanol/Water[6]Toluene[8]

Conclusion

The synthesis of 2-methyl-1H-benzimidazole from o-phenylenediamine is a robust and versatile reaction. While the conventional reflux method is reliable, the microwave-assisted protocol offers significant advantages in terms of reaction speed and yield, aligning with the principles of green chemistry. The choice of synthetic route will depend on the specific requirements of the laboratory, including available equipment and desired throughput. Both methods, when executed with care, provide a reliable pathway to this important medicinal chemistry building block. The data presented herein provides a solid foundation for researchers to select and optimize the synthesis of 2-methyl-1H-benzimidazole for their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-methyl-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 2-methyl-1H-benzo[d]imidazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on the well-established Phillips condensation method for benzimidazole synthesis, which involves the reaction of an o-phenylenediamine derivative with a carboxylic acid or its anhydride.

Introduction

Benzimidazole derivatives are a significant class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates the core benzimidazole scaffold with a methyl group at the 2-position and a hydroxyl group at the 5-position, making it a valuable building block for the synthesis of novel therapeutic agents. The following protocol outlines a reliable method for its preparation from 3,4-diaminophenol and acetic anhydride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (g)Role
3,4-DiaminophenolC₆H₈N₂O124.14101.24Starting Material
Acetic AnhydrideC₄H₆O₃102.09121.22Reagent/Solvent
This compound C₈H₈N₂O 148.16 - - Product (Theoretical Yield: 1.48 g)

Note: The reaction yield is dependent on experimental conditions and purification efficiency.

Experimental Protocol

This protocol details the synthesis of this compound via the condensation of 3,4-diaminophenol with acetic anhydride.

Materials and Equipment:

  • 3,4-Diaminophenol

  • Acetic anhydride

  • 4 M Hydrochloric acid (HCl)

  • Ammonium hydroxide solution (concentrated)

  • Activated carbon

  • Ethanol

  • Distilled water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diaminophenol (1.24 g, 10 mmol). b. In a fume hood, carefully add acetic anhydride (1.22 g, 1.15 mL, 12 mmol) to the flask. Caution: Acetic anhydride is corrosive and a lachrymator. Handle with appropriate personal protective equipment.

2. Cyclization Reaction: a. Attach a reflux condenser to the flask and place it in a heating mantle. b. Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring. c. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

3. Work-up and Neutralization: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Slowly and carefully add 20 mL of 4 M hydrochloric acid to the reaction mixture to hydrolyze any remaining acetic anhydride and to protonate the product. c. Heat the acidic solution to boiling for 10-15 minutes to ensure complete hydrolysis and dissolution. d. If the solution is colored, add a small amount of activated carbon and boil for another 5-10 minutes. e. Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. f. Cool the filtrate in an ice bath. g. Neutralize the filtrate by the dropwise addition of concentrated ammonium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.

4. Isolation and Purification: a. Collect the precipitated solid by vacuum filtration using a Buchner funnel. b. Wash the solid with cold distilled water to remove any inorganic salts. c. Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified this compound. d. Dry the purified product in a vacuum oven.

5. Characterization: a. Determine the melting point of the final product. b. Characterize the structure and purity of the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: 3,4-Diaminophenol Acetic Anhydride Reaction Cyclization (Reflux) Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Workup Work-up Crude_Mixture->Workup Acid Hydrolysis Neutralization Neutralization (Ammonium Hydroxide) Workup->Neutralization Precipitation Precipitation of Product Neutralization->Precipitation Purification Purification Precipitation->Purification Filtration Filtration Purification->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Signaling Pathway (General Benzimidazole Synthesis)

The following diagram illustrates the general chemical transformation for the synthesis of this compound.

Reaction_Pathway Diaminophenol 3,4-Diaminophenol Intermediate Diacetylated Intermediate (transient) Diaminophenol->Intermediate + AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Product This compound Intermediate->Product Heat (Reflux) - H₂O

Caption: General reaction pathway for the synthesis.

Synthesis of Hydroxylated Benzimidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the step-by-step synthesis of hydroxylated benzimidazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antioxidant, and antiviral properties. The hydroxyl functionality can play a crucial role in the compound's mechanism of action, often by forming key hydrogen bonds with biological targets.

Core Synthetic Methodologies

The synthesis of hydroxylated benzimidazole derivatives primarily relies on the condensation reaction between an o-phenylenediamine and a carboxylic acid or an aldehyde. The presence of a hydroxyl group on either of the reactants leads to the formation of the desired hydroxylated benzimidazole.

Two classical methods form the foundation for these syntheses:

  • Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid, often under acidic conditions and with heating. The use of a hydroxyl-substituted o-phenylenediamine or a hydroxylated carboxylic acid will yield the target molecule.

  • Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde. This reaction typically requires an oxidative step to form the benzimidazole ring from the intermediate Schiff base.

Modern synthetic approaches often employ microwave irradiation or ultrasound assistance to improve reaction efficiency, reduce reaction times, and increase yields.[1]

Experimental Workflow: General Synthesis

The general workflow for the synthesis and purification of hydroxylated benzimidazole derivatives is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Hydroxylated o-phenylenediamine OR Hydroxylated Carboxylic Acid/Aldehyde Solvent_Catalyst Solvent & Catalyst Reactants->Solvent_Catalyst Dissolve Reaction Reaction (Conventional Heating, Microwave, or Ultrasound) Solvent_Catalyst->Reaction Initiate Reaction Crude_Product Crude Hydroxylated Benzimidazole Reaction->Crude_Product Precipitation/ Work-up Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Further Purification Pure_Product Pure Hydroxylated Benzimidazole Recrystallization->Pure_Product Column_Chromatography->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Purity_Analysis Purity Assessment (TLC, HPLC) Pure_Product->Purity_Analysis G cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth_Factor->Receptor_Kinase Downstream_Kinases Downstream Kinases (e.g., MEK, ERK, AKT) Receptor_Kinase->Downstream_Kinases Phosphorylation Cascade Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Apoptosis Apoptosis Downstream_Kinases->Apoptosis Inhibition of Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Hydroxylated_Benzimidazole Hydroxylated Benzimidazole Derivative Hydroxylated_Benzimidazole->Receptor_Kinase Inhibits G Free_Radical Reactive Oxygen Species (Free Radical) Hydroxylated_Benzimidazole Hydroxylated Benzimidazole (Ar-OH) Free_Radical->Hydroxylated_Benzimidazole Abstracts Hydrogen Stable_Radical Stable Benzimidazole Radical (Ar-O•) Hydroxylated_Benzimidazole->Stable_Radical Forms Neutralized_Molecule Neutralized Molecule Hydroxylated_Benzimidazole->Neutralized_Molecule Reduces to

References

Application Notes and Protocols for MTT Assay-Based Cytotoxicity Assessment of 2-methyl-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities, including anticancer properties.[1] Among these, 2-methyl-1H-benzo[d]imidazol-5-ol and its analogs are of significant interest for their potential as cytotoxic agents. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a sensitive, quantitative, and reliable colorimetric method for evaluating cell viability and proliferation.[2][3] The assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[2] These crystals are subsequently solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Putative Mechanism of Action and Signaling Pathway

While the precise signaling cascade initiated by this compound is a subject of ongoing research, studies on structurally similar benzimidazole derivatives suggest a potential mechanism involving the disruption of microtubule dynamics.[4][5][6] Microtubule targeting agents (MTAs) interfere with the polymerization or depolymerization of tubulin, leading to mitotic arrest, primarily at the G2/M phase of the cell cycle.[4][5] This disruption of the cell cycle can subsequently trigger the intrinsic pathway of apoptosis.

Key molecular players potentially involved in this pathway include the tumor suppressor protein p53, the inhibitor of apoptosis protein survivin, and the cell cycle regulators cyclin-dependent kinase 1 (Cdk1) and cyclin B1.[4] Upon mitotic arrest induced by the benzimidazole compound, a cascade of events may be initiated, leading to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

signaling_pathway compound This compound microtubules Microtubule Dynamics compound->microtubules Disruption mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest p53 p53 Activation mitotic_arrest->p53 survivin Survivin Inhibition mitotic_arrest->survivin cdk1_cyclinB1 Cdk1/Cyclin B1 Modulation mitotic_arrest->cdk1_cyclinB1 apoptosis Apoptosis p53->apoptosis survivin->apoptosis cdk1_cyclinB1->apoptosis

Caption: Putative signaling pathway of this compound.

Data Presentation

The cytotoxic potential of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic activities of various benzimidazole derivatives against a panel of human cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity of Benzimidazole Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast)0.73 ± 0.0[4]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-231 (Breast)20.4 ± 0.2[4]
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideMCF-7 (Breast)22.41[7]
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideHepG2 (Liver)25.14[7]
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideDLD-1 (Colon)41.97[7]
Compound 5 (a bromo-derivative of benzimidazole)MCF-7 (Breast)17.8 ± 0.24[8]
Compound 5 (a bromo-derivative of benzimidazole)DU-145 (Prostate)10.2 ± 1.4[8]
2-Aryl-1H-benzo[d]imidazole derivative (O-7)A549 (Lung)0.236 ± 0.096[5]
2,5-substituted-1H-benzo[d]imidazole derivative (B15)HeLa (Cervical)5.3 ± 0.21[6]
2,5-substituted-1H-benzo[d]imidazole derivative (B16)A549 (Lung)18.1 ± 0.32[6]

Note: The IC50 values presented are for structurally related compounds and serve as a reference. The specific IC50 for this compound should be determined experimentally.

Experimental Protocols

This section provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.

Materials and Reagents
  • This compound

  • Human cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom cell culture plates

  • Sterile pipette tips and tubes

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Stock treatment Compound Treatment compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including potent antimicrobial effects against a variety of bacterial and fungal pathogens.[1][2] The development of novel benzimidazole-based antimicrobial agents is a significant area of research aimed at addressing the challenge of rising antimicrobial resistance.

This document provides detailed protocols for the systematic evaluation of the antimicrobial activity of benzimidazole compounds. The methodologies described are aligned with established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Data Presentation: Summarized Antimicrobial Activity

The following tables provide a template for summarizing the quantitative data obtained from antimicrobial susceptibility testing of benzimidazole compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Bacterial Strains

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL)
Benzimidazole-001
Benzimidazole-002
Ciprofloxacin

Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Fungal Strains

| Compound ID | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) | Cryptococcus neoformans (ATCC 14116) MIC (µg/mL) | |---|---|---| | Benzimidazole-001 | | | | Benzimidazole-002 | | | | Fluconazole | | |

Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Benzimidazole Derivatives

Compound IDOrganismMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Benzimidazole-001S. aureus
Benzimidazole-001C. albicans
Benzimidazole-002S. aureus
Benzimidazole-002C. albicans

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[3]

Experimental Protocols

Preparation of Benzimidazole Compound Stock Solutions

Due to the often-limited aqueous solubility of benzimidazole derivatives, a stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).[1]

Protocol:

  • Accurately weigh the benzimidazole compound.

  • Dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the test wells should not exceed 1% to prevent any toxic effects on the microorganisms.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[4][5]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Benzimidazole compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and DMSO)

Protocol:

  • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.[1]

  • Add 100 µL of the benzimidazole stock solution (at twice the highest desired final concentration) to the first column of wells.[1]

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[1]

  • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[1]

  • Prepare the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[4]

  • Add 50 µL of the standardized inoculum to each well, except for the sterility control wells.[4]

  • Incubate the plates at 35-37°C for 16-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.[4][6]

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8] It is determined following the MIC test.

Protocol:

  • Following the MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).[3]

  • Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][9][10]

Visualization of Workflows and Mechanisms

Experimental Workflow for MIC and MBC/MFC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay stock Prepare Benzimidazole Stock Solution (DMSO) serial_dilution Perform Serial Dilutions in 96-well plate stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate wells with microbial suspension inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate plates (16-48 hours) inoculate->incubate_mic read_mic Determine MIC (lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from wells with no visible growth read_mic->subculture incubate_mbc Incubate agar plates subculture->incubate_mbc read_mbc Determine MBC/MFC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC/MFC.

Potential Signaling Pathways for Antimicrobial Action of Benzimidazoles

Benzimidazoles can exert their antimicrobial effects through various mechanisms. In fungi, a primary target is the inhibition of β-tubulin synthesis, which disrupts microtubule formation and leads to cell cycle arrest.[11] In bacteria, some benzimidazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication.[12][13]

Benzimidazole_MoA cluster_fungi Antifungal Mechanism cluster_bacteria Antibacterial Mechanism benz_fungi Benzimidazole tubulin β-tubulin benz_fungi->tubulin inhibition microtubule Microtubule Assembly tubulin->microtubule mitosis Mitosis Inhibition microtubule->mitosis cell_death_fungi Fungal Cell Death mitosis->cell_death_fungi benz_bacteria Benzimidazole Derivative dna_gyrase DNA Gyrase benz_bacteria->dna_gyrase inhibition dna_replication DNA Replication dna_gyrase->dna_replication cell_death_bacteria Bacterial Cell Death dna_replication->cell_death_bacteria

Caption: Potential mechanisms of antimicrobial action.

Disk Diffusion Assay (Qualitative Screening)

The disk diffusion method is a simple and rapid qualitative screening method to assess the antimicrobial activity of a compound.[6][14]

Materials:

  • Sterile Petri dishes with Mueller-Hinton Agar

  • Sterile paper disks (6 mm diameter)

  • Microbial inoculum standardized to 0.5 McFarland

  • Benzimidazole compound solution

Protocol:

  • Prepare a lawn of the test microorganism on the surface of the agar plate by evenly spreading the standardized inoculum.

  • Impregnate sterile paper disks with a known concentration of the benzimidazole compound solution.

  • Place the impregnated disks on the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[1]

The size of the zone of inhibition provides a qualitative measure of the antimicrobial activity. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.

References

Application of 2-methyl-1H-benzo[d]imidazol-5-ol in A549 Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of 2-methyl-1H-benzo[d]imidazole, in particular, have garnered significant attention for their potential as anticancer agents. While direct studies on 2-methyl-1H-benzo[d]imidazol-5-ol in the A549 human lung adenocarcinoma cell line are not extensively documented in current literature, the broader family of benzimidazole derivatives has demonstrated notable cytotoxic and apoptotic effects against this cell line. These compounds often exert their anticancer effects through various mechanisms, including the induction of apoptosis and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

This document provides a comprehensive guide for researchers interested in evaluating the potential anticancer effects of this compound on the A549 cell line. The protocols detailed herein are established methods for assessing cytotoxicity, apoptosis, and cellular signaling in cancer cell lines and are based on studies of structurally related benzimidazole compounds.

Data Presentation

The following tables summarize the cytotoxic activity of various 2-methyl-1H-benzo[d]imidazole derivatives against the A549 cell line, providing a reference for expected potency.

Table 1: Cytotoxicity of 2-methyl-1H-benzo[d]imidazole Derivatives in A549 Cells

CompoundDerivative ClassIC50 (µM)Exposure Time (h)AssayReference
Compound 2a1,2-disubstituted benzimidazole111.70 ± 6.2248MTT[1]
Compound 2b1,2-disubstituted benzimidazole176.80 ± 4.6648MTT[1]
Compound 7b2-(5-(benzo[d]thiazol-2-yl)-1H-imidazol-1-yl)-5-aryl-1H-benzo[d]imidazole0.011 ± 0.0019Not SpecifiedNot Specified[2]
Compound 10cBenzimidazole derivative1.02 ± 0.043Not SpecifiedNot Specified[2]
Compound 10dBenzimidazole derivative0.90 ± 0.032Not SpecifiedNot Specified[2]
Compound 10fBenzimidazole derivative0.55 ± 0.001Not SpecifiedNot Specified[2]

Table 2: A549 Cell Culture Conditions

ParameterRecommended Condition
Cell LineA549 (ATCC® CCL-185™)
Growth MediumF-12K Medium or DMEM
Supplements10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin
Culture Conditions37°C, 5% CO₂, humidified atmosphere
SubcultureWhen cells reach 80-90% confluency
Seeding Density5 x 10⁴ cells/mL

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of A549 cells.

Materials:

  • A549 cells

  • Complete growth medium (F-12K or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[3][4]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in A549 cells following treatment.

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathways

This protocol is for investigating the effect of the compound on key proteins involved in apoptosis and cell survival signaling pathways.

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat A549 cells as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start A549 Cell Culture seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat viability MTT Assay treat->viability apoptosis Annexin V/PI Staining treat->apoptosis western Western Blot treat->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: A streamlined workflow for evaluating the anticancer effects of this compound on A549 cells.

Hypothesized Apoptotic Signaling Pathway

apoptotic_pathway cluster_regulation Apoptosis Regulation cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: A hypothesized intrinsic apoptosis pathway potentially activated by this compound in A549 cells.

References

Application Note & Protocol: Investigating the Effects of 2-methyl-1H-benzo[d]imidazol-5-ol on HCC1937 Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or targeted therapies, creating an urgent need for novel therapeutic agents. The HCC1937 cell line, derived from a primary ductal carcinoma, is a critical in vitro model for TNBC research. It possesses a homozygous mutation in the BRCA1 gene and a deletion of the PTEN gene, both of which are key tumor suppressors.[1][2][3] These genetic alterations lead to deficiencies in DNA repair and dysregulation of cell growth pathways, making HCC1937 cells a relevant model for testing targeted therapeutics.

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention for their broad-spectrum anticancer activities, including the induction of apoptosis and cell cycle arrest.[4] This document provides detailed protocols to investigate the potential therapeutic effects of a novel benzimidazole compound, 2-methyl-1H-benzo[d]imidazol-5-ol, on the HCC1937 cell line. The following sections outline a comprehensive experimental workflow, from initial cell viability screening to the analysis of apoptosis and cell cycle distribution, and present hypothetical data to illustrate expected outcomes.

Experimental Workflow

The overall experimental process for evaluating the effects of this compound on HCC1937 cells is outlined below.

G start HCC1937 Cell Culture (RPMI-1640 + 10% FBS) treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis  Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle  for further assays western Western Blot Analysis (PARP, Caspase-3, p21) ic50->western analysis Data Analysis & Interpretation apoptosis->analysis cell_cycle->analysis western->analysis

Caption: Experimental workflow for HCC1937 cell analysis.

Results: Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data from the described experiments. These serve as an example of expected results when investigating a compound with anticancer properties against HCC1937 cells.

Table 1: Effect of this compound on HCC1937 Cell Viability (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Control)1.2500.085100%
51.1130.07989%
100.9500.06576%
200.7250.05158%
40 0.613 0.048 49%
800.3500.03328%
1600.1500.02112%
Calculated IC50 ~40 µM

Table 2: Apoptosis Analysis in HCC1937 Cells Treated with IC50 Concentration (40 µM) for 48h

Cell PopulationControl (%)Treated (%)
Live (Annexin V- / PI-)94.5%55.2%
Early Apoptotic (Annexin V+ / PI-)2.1%28.3%
Late Apoptotic (Annexin V+ / PI+)2.5%12.1%
Necrotic (Annexin V- / PI+)0.9%4.4%
Total Apoptotic Cells 4.6% 40.4%

Table 3: Cell Cycle Distribution in HCC1937 Cells Treated with IC50 Concentration (40 µM) for 24h

Cell Cycle PhaseControl (%)Treated (%)
G0/G1 Phase55.3%35.1%
S Phase28.1%18.5%
G2/M Phase 16.6% 46.4%

Hypothesized Signaling Pathway

Based on the known anticancer effects of benzimidazole derivatives and the genetic background of HCC1937 cells, this compound is hypothesized to induce apoptosis and cell cycle arrest through the p53/p21 pathway, a common mechanism for DNA-damaging or cell-stress-inducing agents.

G compound This compound stress Cellular Stress / DNA Damage compound->stress p53 p53 Activation stress->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cdk CDK2/Cyclin E Inhibition p21->cdk g2m G2/M Arrest cdk->g2m caspase Caspase Cascade Activation (Caspase-9, Caspase-3) bax->caspase bcl2->caspase parp PARP Cleavage caspase->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized p53-mediated apoptosis pathway.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HCC1937 (Human Breast Carcinoma).[5]

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][3]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, rinse with PBS (phosphate-buffered saline), and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete medium, centrifuge the cell suspension at 125 x g for 5 minutes, and resuspend the pellet in fresh medium for plating.[3]

Cell Viability (MTT) Assay Protocol

This assay measures the metabolic activity of cells as an indicator of viability.[6][7]

  • Procedure:

    • Seed 5 x 10³ HCC1937 cells per well in a 96-well plate and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).

    • Incubate the plate for 48 hours at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining) Protocol

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

  • Procedure:

    • Seed 2 x 10⁵ HCC1937 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with the determined IC50 concentration of the compound and a vehicle control for 48 hours.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

    • Analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining) Protocol

This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[12][13]

  • Procedure:

    • Seed 2 x 10⁵ HCC1937 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat cells with the IC50 concentration of the compound and a vehicle control for 24 hours.

    • Harvest cells by trypsinization and wash once with cold PBS.

    • Fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, using a linear scale for DNA content analysis.[13]

Western Blot Analysis Protocol

This technique is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Procedure:

    • Treat HCC1937 cells in 100 mm dishes with the IC50 concentration of the compound for 24 or 48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p21, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

Application Notes and Protocols for Benzimidazole Derivatives in MDA-MB-468 Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the direct application of 2-methyl-1H-benzo[d]imidazol-5-ol in MDA-MB-468 cancer cells. The following application notes and protocols are based on studies conducted with structurally related benzimidazole derivatives in the same cell line. These guidelines are intended to serve as a starting point for researchers and drug development professionals investigating novel benzimidazole compounds.

Introduction

Benzimidazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including anticancer activity. These compounds have been shown to exert their effects through various mechanisms, such as microtubule disruption, induction of apoptosis, and cell cycle arrest in different cancer cell lines. This document provides an overview of the application of benzimidazole derivatives in the triple-negative breast cancer cell line, MDA-MB-468, based on available research. The MDA-MB-468 cell line is characterized by its lack of estrogen receptor (ER), progesterone receptor (PR), and HER2 expression, making it a valuable model for studying aggressive breast cancers.

Data Presentation: Cytotoxicity of Benzimidazole Derivatives in MDA-MB-468 Cells

The following table summarizes the cytotoxic effects of various benzimidazole derivatives on MDA-MB-468 cells as reported in the literature.

Compound NameAbbreviationIC50/EC50 (µM)Exposure Time (h)AssayReference
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMBIC12.0 ± 0.324MTT[1][2]
Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamateBCar0.162 - 0.63748 (clonogenic)Crystal Violet[3]
2-((Benzimidazol-2-yl)thio)-1-(p-tolyl)ethan-1-one5k19.90 ± 1.37Not SpecifiedMTT
4-(4-(2-(Piperidin-1-yl)ethoxy)benzoyl)-1H-benzo[d]imidazole-4-carboxamide6aNot specified, but showed inhibitionNot SpecifiedMTT[4][5]
4-(4-(2-(Pyrrolidin-1-yl)ethoxy)benzoyl)-1H-benzo[d]imidazole-4-carboxamide8aNot specified, but showed inhibitionNot SpecifiedMTT[4][5]

Experimental Protocols

Cell Culture and Maintenance

MDA-MB-468 cells are typically cultured in a complete growth medium such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • MDA-MB-468 cells

  • Complete growth medium

  • Test compound (e.g., a benzimidazole derivative)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium

  • Test compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed MDA-MB-468 cells in 6-well plates and allow them to attach.

  • Treat the cells with the test compound at the desired concentration (e.g., IC50 value) for a specific duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compound.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-468 cells in 6-well plates and treat with the test compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start MDA-MB-468 Cell Culture treatment Treat with Benzimidazole Derivative start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity cell_cycle Cell Cycle Analysis treatment->cell_cycle apoptosis Apoptosis Assay treatment->apoptosis ic50 Determine IC50 cytotoxicity->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantify Apoptosis apoptosis->apop_quant signaling_pathway cluster_cell MDA-MB-468 Cell cluster_outcome Outcome compound Benzimidazole Derivative tubulin Microtubule Dynamics compound->tubulin Inhibition mitosis Mitotic Arrest (G2/M Phase) tubulin->mitosis p53_status p53-mutant status mitosis->p53_status leads to apoptosis Apoptosis mitosis->apoptosis can also trigger mitotic_catastrophe Mitotic Catastrophe p53_status->mitotic_catastrophe p53-independent mitotic_catastrophe->apoptosis results in cell_death Cell Death apoptosis->cell_death

References

Application Notes and Protocols: Kinase Inhibition Assays for Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities. Notably, many of these derivatives have been identified as potent inhibitors of various protein kinases.[1][2][3] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5][6] Therefore, the accurate assessment of the inhibitory potential of novel benzimidazole derivatives against specific kinases is a critical step in the drug discovery process.[7][8]

These application notes provide detailed protocols for conducting in vitro kinase inhibition assays tailored for the evaluation of benzimidazole derivatives. The described methodologies are based on established and widely used platforms, ensuring robustness and reproducibility.

Data Presentation: Inhibitory Activity of Benzimidazole Derivatives

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[7] The following table summarizes hypothetical IC50 values for a series of benzimidazole derivatives against three different kinases, illustrating a typical format for presenting such data.

Compound IDTarget KinaseIC50 (nM)
BZD-001EGFR15
BZD-001VEGFR2250
BZD-001SRC>1000
BZD-002EGFR28
BZD-002VEGFR2450
BZD-002SRC>1000
BZD-003EGFR5
BZD-003VEGFR280
BZD-003SRC850

Experimental Protocols

A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[7][9] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and high-throughput compatibility.[10][11][12] The following protocol details a typical workflow for a luminescence-based kinase inhibition assay.

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[12]

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2, SRC)

  • Kinase-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR)

  • Adenosine triphosphate (ATP)

  • Benzimidazole derivatives (test compounds) dissolved in Dimethyl Sulfoxide (DMSO)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the benzimidazole derivatives in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase assay buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[10]

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which in turn is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the kinase inhibition assay protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of Benzimidazole Derivatives B Dispense Compounds into 384-well Plate A->B C Add Kinase and Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Generate Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro kinase inhibition assay.

Representative Signaling Pathway

Benzimidazole derivatives have been shown to inhibit kinases involved in critical cancer-related signaling pathways, such as the RAS-RAF-MEK-ERK pathway.[13] Dysregulation of this pathway can lead to uncontrolled cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->RAF

Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 2-methyl-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1H-benzo[d]imidazol-5-ol is a member of the benzimidazole class of heterocyclic aromatic compounds. Various derivatives of benzimidazole are known to possess a wide range of biological activities, including anticancer properties. A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and versatile technique for the rapid, quantitative analysis of apoptosis in individual cells. This document provides detailed protocols for assessing apoptosis induced by this compound using flow cytometry, including methods for detecting key apoptotic markers such as phosphatidylserine externalization, caspase activation, and DNA fragmentation. Additionally, it presents a hypothetical signaling pathway for apoptosis induction based on the known mechanisms of related benzimidazole derivatives.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present hypothetical data based on the observed effects of other pro-apoptotic benzimidazole derivatives. These tables are intended to serve as a template for the presentation of experimental results.

Table 1: Dose-Dependent Induction of Apoptosis by a Representative Benzimidazole Compound on HCT116 Cells after 24-hour Treatment.

Treatment Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0.1% DMSO)95.2 ± 1.53.1 ± 0.81.7 ± 0.5
185.4 ± 2.310.5 ± 1.14.1 ± 0.9
575.9 ± 2.121.1 ± 1.93.0 ± 0.7
1050.7 ± 3.535.2 ± 2.814.1 ± 1.5
2525.1 ± 2.945.8 ± 3.129.1 ± 2.2

Table 2: Time-Course of Apoptosis Induction by a Representative Benzimidazole Compound (10 µM) on HCT116 Cells.

Incubation Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
096.3 ± 1.22.5 ± 0.51.2 ± 0.3
688.1 ± 2.08.7 ± 1.33.2 ± 0.8
1270.4 ± 2.820.3 ± 1.99.3 ± 1.1
2450.7 ± 3.535.2 ± 2.814.1 ± 1.5
4815.2 ± 2.130.5 ± 2.554.3 ± 3.7

Experimental Protocols

Detailed methodologies for key flow cytometry-based apoptosis assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[1][2][3][4]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[1]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time periods.

  • Cell Harvesting: Collect both floating and adherent cells. Detach adherent cells using a gentle method such as trypsinization or a cell scraper.[5] Pool all cells from each treatment condition.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[5]

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Caspase-3/7 Activity Assay

This assay detects the activation of executioner caspases, a hallmark of apoptosis, using a fluorogenic substrate.[6][7][8]

Materials:

  • Cell-permeable fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK)[8]

  • Wash Buffer or complete growth medium

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Cell Preparation: Prepare cell suspensions for each treatment condition at a density of 5 x 10^5 to 1 x 10^6 cells/mL in 0.5 mL of warm medium or buffer.[8]

  • Substrate Addition: Add the cell-permeable caspase-3/7 substrate to each cell suspension according to the manufacturer's instructions (e.g., 1 µL of 500X stock solution).[8]

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 1 to 4 hours, protected from light.[8]

  • Washing: Pellet the cells by centrifugation and wash them twice with wash buffer or serum-containing media to remove any unbound substrate.[8]

  • Resuspension: Resuspend the cells in 0.5 mL of assay buffer or growth medium.[8]

  • Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore (e.g., FITC channel for green fluorescence).[8]

Protocol 3: Cell Cycle Analysis for Apoptosis (Sub-G1 Peak Detection)

This method identifies apoptotic cells by their fragmented DNA, which results in a population of cells with a DNA content less than that of G1 cells (the sub-G1 peak).[9][]

Materials:

  • Propidium Iodide (PI) staining solution containing RNase A

  • 70% ethanol, ice-cold

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometry tubes

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 1.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.

  • RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[5]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Apoptosis Analysis cluster_treatment Cell Culture and Treatment cluster_harvesting Sample Preparation cluster_assays Flow Cytometry Assays cluster_annexin Annexin V/PI Staining cluster_caspase Caspase Activity cluster_cellcycle Cell Cycle (Sub-G1) start Seed Cells in Multi-well Plates treat Treat with this compound start->treat harvest Harvest Adherent and Floating Cells treat->harvest wash Wash with Ice-Cold PBS harvest->wash resuspend_av Resuspend in Binding Buffer wash->resuspend_av stain_caspase Stain with Caspase Substrate wash->stain_caspase fix Fix with 70% Ethanol wash->fix stain_av Stain with Annexin V-FITC and PI resuspend_av->stain_av analyze_av Analyze Apoptotic Populations stain_av->analyze_av analyze_caspase Analyze Caspase Activation stain_caspase->analyze_caspase stain_pi Stain with PI and RNase A fix->stain_pi analyze_cc Analyze DNA Content stain_pi->analyze_cc

Caption: Workflow for analyzing apoptosis by flow cytometry.

signaling_pathway Hypothetical Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway compound This compound DR Death Receptors (e.g., DR5) compound->DR bcl2 Bcl-2 Inhibition compound->bcl2 ros ROS Generation compound->ros caspase8 Caspase-8 Activation DR->caspase8 mito Mitochondrial Disruption (Cytochrome c release) caspase8->mito via Bid truncation caspase3 Caspase-3/7 Activation caspase8->caspase3 bax_bak Bax/Bak Activation bcl2->bax_bak bax_bak->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase3 jnk JNK Activation ros->jnk jnk->bcl2 inhibits apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway of apoptosis induction.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-methyl-1H-benzo[d]imidazol-5-ol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-methyl-1H-benzo[d]imidazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the Phillips-Ladenburg condensation reaction. This involves the cyclization of a substituted o-phenylenediamine, specifically 3,4-diaminophenol, with acetic acid. The reaction is typically facilitated by heat and sometimes an acid catalyst.

Q2: My reaction yield is consistently low. What are the initial parameters I should investigate?

Low yields are a frequent challenge in benzimidazole synthesis. The first parameters to scrutinize are the purity of your starting materials (3,4-diaminophenol and acetic acid), the reaction temperature, and the reaction time. Impurities in the starting materials can lead to unwanted side reactions, while suboptimal temperature and time can result in an incomplete reaction or degradation of the product.[1][2]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] You can spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the emergence of a new spot corresponding to the product will indicate the progression of the reaction. A common eluent system for this analysis is a mixture of ethyl acetate and hexane.

Q4: What are some common side reactions to be aware of?

A potential side reaction is the oxidation of the o-phenylenediamine starting material, which can result in the formation of colored impurities.[1] To mitigate this, it is advisable to run the reaction under an inert atmosphere, such as nitrogen or argon.[1] Additionally, incomplete cyclization or the formation of diacetylated products can occur if the reaction conditions are not optimized.

Q5: What is the recommended method for purifying the final product?

Purification of this compound can typically be achieved through recrystallization.[2] Common solvents for recrystallization of benzimidazole derivatives include ethanol or water.[3][4] If significant impurities are present, column chromatography may be necessary.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Impure Starting Materials Ensure the 3,4-diaminophenol is of high purity. If necessary, purify it by recrystallization before use. Use glacial acetic acid.[1][2]
Suboptimal Reaction Temperature The optimal temperature for this condensation is often around 100°C.[2][3] Temperatures that are too high can lead to decomposition, while temperatures that are too low will result in a slow or incomplete reaction.
Incorrect Reaction Time Monitor the reaction by TLC to determine the optimal reaction time.[2] Prolonged heating can lead to the degradation of the product.
Inefficient Cyclization The presence of a catalytic amount of a non-oxidizing acid, such as hydrochloric acid, can sometimes improve the rate and yield of the cyclization step.[2]
Oxidation of Starting Material Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the electron-rich 3,4-diaminophenol.[1]
Problem 2: Product is Darkly Colored or Contains Many Impurities
Potential Cause Recommended Solution
Oxidation of o-phenylenediamine As mentioned above, running the reaction under an inert atmosphere can prevent the formation of colored oxidation byproducts.[1]
Side Reactions Optimize the stoichiometry of the reactants. A slight excess of acetic acid is generally used. Avoid excessively high temperatures and prolonged reaction times.
Carryover from Workup Ensure complete neutralization of any acid catalyst during the workup procedure. Thoroughly wash the crude product with cold water to remove any residual salts or acids.
Ineffective Purification If recrystallization does not yield a pure product, consider using column chromatography. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point for elution.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3,4-Diaminophenol

  • Glacial Acetic Acid

  • 4M Hydrochloric Acid (optional, as a catalyst)

  • 10% Sodium Hydroxide Solution

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 3,4-diaminophenol (1 equivalent) and glacial acetic acid (1.1-1.2 equivalents).

  • (Optional) Add a catalytic amount of 4M hydrochloric acid.

  • Heat the reaction mixture at 100°C for 2-4 hours. Monitor the reaction progress by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution to the cooled mixture until it is slightly alkaline (check with pH paper).

  • The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.[3]

  • If the product does not precipitate, it can be extracted with a suitable organic solvent like ethyl acetate.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis Reactants 1. Combine 3,4-Diaminophenol and Acetic Acid Heating 2. Heat at 100°C (Monitor by TLC) Reactants->Heating Workup 3. Cool and Neutralize with NaOH Heating->Workup Isolation 4. Isolate Crude Product (Filtration or Extraction) Workup->Isolation Purification 5. Purify by Recrystallization Isolation->Purification Product Pure this compound Purification->Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield LowYield Low Yield Observed CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp OptimizeTime Optimize Reaction Time LowYield->OptimizeTime UseCatalyst Consider Acid Catalyst LowYield->UseCatalyst InertAtmosphere Use Inert Atmosphere LowYield->InertAtmosphere ImproveWorkup Improve Workup and Purification LowYield->ImproveWorkup

Caption: A logical approach to troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 2-methyl-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-methyl-1H-benzo[d]imidazol-5-ol.

Troubleshooting Guides

Issue 1: Crude product is highly colored (e.g., brown, purple, or black).

Cause: The phenolic hydroxyl group in this compound is highly susceptible to oxidation, leading to the formation of colored quinone-type impurities. This can be exacerbated by exposure to air, light, or trace metal impurities.

Solutions:

  • Inert Atmosphere: Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Antioxidants: Add a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, to the crude product or during the extraction and purification steps to prevent oxidation.

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb the desired product.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA during the workup.

Issue 2: Poor recovery or no crystallization during recrystallization.

Cause: This can be due to the selection of an inappropriate solvent, the compound "oiling out," or the presence of impurities that inhibit crystal formation.

Solutions:

  • Solvent Screening: Test a variety of solvents with different polarities. Due to the hydroxyl and imidazole groups, polar solvents like ethanol, methanol, water, or mixtures such as ethanol/water or ethyl acetate/hexane are good starting points. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.

  • Preventing "Oiling Out":

    • Ensure the boiling point of the recrystallization solvent is lower than the melting point of the compound.

    • Add slightly more solvent to avoid supersaturation.

    • Cool the solution slowly to encourage crystal nucleation.

    • Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.

Issue 3: Ineffective separation of impurities by column chromatography.

Cause: Improper selection of the stationary phase or mobile phase can lead to co-elution of the product with impurities. The polar nature of the hydroxyl and imidazole groups can cause tailing on silica gel.

Solutions:

  • Mobile Phase Optimization: Use a combination of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity can be gradually increased during elution (gradient elution). A common starting point for benzimidazoles is an ethyl acetate/hexane mixture.[1]

  • Tailing Reduction: To reduce peak tailing on silica gel, a small amount of a basic modifier like triethylamine or ammonia can be added to the mobile phase.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase such as alumina (neutral or basic) or reverse-phase silica (C18).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Common impurities can include:

  • Unreacted starting materials (e.g., 4-amino-3-nitrophenol, after reduction, or the corresponding diamine).

  • Partially cyclized intermediates.

  • Oxidation products (quinone-type structures).

  • Polymeric byproducts.[2]

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the product from impurities. Spots can be visualized under UV light (typically at 254 nm).

Q3: What is a good starting solvent system for recrystallizing this compound?

A3: Due to the polar nature of the molecule, a good starting point would be a polar protic solvent like ethanol or a mixture of ethanol and water. The optimal solvent system should be determined experimentally by testing the solubility of a small amount of the crude product.

Q4: My purified product discolors over time. How can I improve its stability?

A4: The discoloration is likely due to oxidation of the phenolic group. Store the purified compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Quantitative Data Summary

The following table provides illustrative data for the purification of this compound. The actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Purification MethodStarting Purity (Crude)Final PurityTypical YieldNotes
Recrystallization80-90%95-98%60-80%Effective for removing less soluble or more soluble impurities. May require multiple recrystallizations for higher purity.
Column Chromatography70-85%>98%50-70%Ideal for removing impurities with similar polarity to the product. Yield can be lower due to product loss on the column.
Recrystallization with Charcoal Treatment80-90% (highly colored)95-98%50-70%Effective for color removal but may reduce yield due to product adsorption onto the charcoal.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath. If crystals form, the solvent is suitable. Good starting solvents to test are ethanol, methanol, and ethyl acetate/hexane mixtures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC method to separate the product from impurities. A good starting mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the less polar mobile phase, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexane). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude Product dissolve Dissolve in Hot Solvent crude_recrys->dissolve charcoal Charcoal Treatment (Optional) dissolve->charcoal cool Cool to Crystallize dissolve->cool If no charcoal hot_filter Hot Filtration charcoal->hot_filter If used hot_filter->cool filter_dry Filter and Dry cool->filter_dry pure_recrys Pure Product filter_dry->pure_recrys crude_chrom Crude Product tlc TLC Analysis crude_chrom->tlc pack Pack Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Pure Product evaporate->pure_chrom

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic start Purification Issue colored_product Colored Product? start->colored_product poor_crystallization Poor Crystallization? colored_product->poor_crystallization No oxidation Probable Cause: Oxidation colored_product->oxidation Yes poor_separation Poor Separation (Chromatography)? poor_crystallization->poor_separation No solvent_issue Probable Cause: - Wrong Solvent - Oiling Out poor_crystallization->solvent_issue Yes mobile_phase_issue Probable Cause: - Incorrect Polarity - Tailing poor_separation->mobile_phase_issue Yes end Successful Purification poor_separation->end No solution_oxidation Solutions: - Inert Atmosphere - Antioxidants - Charcoal Treatment oxidation->solution_oxidation solution_oxidation->end solution_crystallization Solutions: - Solvent Screen - Slow Cooling - Seed Crystals solvent_issue->solution_crystallization solution_crystallization->end solution_separation Solutions: - Optimize Mobile Phase - Add Modifier (e.g., TEA) - Change Stationary Phase mobile_phase_issue->solution_separation solution_separation->end

References

Technical Support Center: Optimizing Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzimidazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Reaction Yield

Question: My benzimidazole synthesis is resulting in a consistently low yield. What are the most likely causes and how can I improve it?

Answer: Low yields are a common challenge in benzimidazole synthesis and can stem from several factors. Here are the primary parameters to investigate and optimize:

  • Sub-optimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical. Without a catalyst, conversion rates can be significantly low with longer reaction times.[1] A systematic optimization of these parameters is crucial.

  • Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction, leading to reduced yields.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress to determine the optimal duration.[2][3]

  • Product Loss During Work-up: Significant amounts of the benzimidazole product can be lost during aqueous washes or extractions, especially if the compound has partial solubility in the aqueous phase.[3]

Recommended Solutions:

  • Optimize Catalyst and Solvent: The choice of catalyst and solvent is often the first step in optimizing the reaction. A wide range of catalysts, from simple acids to metal-based nanoparticles, can be employed.[1] Similarly, screening different solvents, such as polar options like methanol and ethanol, can significantly impact the yield.[1]

  • Verify Starting Material Purity: If the purity of your starting materials is questionable, consider purifying them before use.[1][2]

  • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the formation of the product, ensuring the reaction is allowed to run to completion.[1][2][3]

  • Minimize Product Loss: During the work-up, consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product.[3]

Issue 2: Formation of Multiple Products/Side Products

Question: I am observing the formation of multiple products, particularly a 1,2-disubstituted benzimidazole, in my reaction mixture. How can I improve the selectivity for the desired 2-substituted product?

Answer: The formation of 1,2-disubstituted benzimidazoles is a known side reaction, especially when using aldehydes as reactants.[2] Here’s how you can enhance selectivity:

  • Incorrect Stoichiometry: An excess of the aldehyde can favor the formation of the 1,2-disubstituted product.[2]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. For instance, non-polar solvents may favor the desired 2-substituted product, while certain aqueous-organic mixtures can promote the formation of the 1,2-disubstituted side product.[2]

  • Catalyst Influence: The nature of the catalyst can also affect the selectivity of the reaction.[2]

  • Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and other side products.[2]

Recommended Solutions:

  • Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine relative to the aldehyde.[2]

  • Solvent Selection: Experiment with different solvents. Non-polar solvents like toluene have been reported to favor the formation of 2-substituted benzimidazoles.[2]

  • Run Under Inert Atmosphere: To prevent the oxidation of o-phenylenediamine, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]

  • Catalyst Screening: Certain catalysts can promote the selective formation of the desired product. A screening of different catalysts may be necessary to find the optimal one for your specific substrates.[2]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my benzimidazole product. What are the common reasons for this, and what purification strategies can I employ?

Answer: Purification challenges often arise due to the nature of the crude product mixture. Here are some common issues and their solutions:

  • Similar Polarity of Product and Impurities: The desired product and any side products or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[2]

  • Presence of Colored Impurities: Oxidation of starting materials can result in highly colored impurities that are challenging to remove.[1][2]

  • Product is an Oil: If the product is an oil, purification by recrystallization is not an option, making chromatography the primary method.[2]

Recommended Solutions:

  • Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and subsequent purification steps.[2]

  • Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, neutralize the aqueous layer to precipitate the purified product.[2]

  • Optimize Chromatography Conditions: If column chromatography is necessary, screen various solvent systems to achieve better separation between your product and impurities.[2]

  • Recrystallization: If your product is a solid, recrystallization is often an effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies to facilitate the comparison of different reaction conditions for benzimidazole synthesis.

Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneCHCl₃Room Temp420[4]
NH₄ClCHCl₃Room Temp494[4]
MgO@DFNS (10 wt%)EthanolRoom Temp4-[1]
p-TsOH----[1]
Er(OTf)₃----[1]
Co(acac)₂ (1 mol%)Solvent-free250.08 - 1.582 - 95[5]
Au/TiO₂-501892[6]

Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis

SolventTemperature (°C)Time (min)Catalyst (1% mol)Yield (%)Reference
Ethyl lactateRoom Temp120-0[7]
Ethyl lactate60120-3.9[7]
Ethyl lactate100120-15.3[7]
WaterRoom Temp120-Low Conversion[7]
Water60120-59.6[7]
Water100120-89.7[7]
-605 - 10Er(OTf)₃86 - 99[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in benzimidazole synthesis.

Protocol 1: General Procedure for Benzimidazole Synthesis using Ammonium Chloride as a Catalyst [1][4]

  • To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).

  • Add the desired aldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst (MgO@DFNS) [1]

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the corresponding aldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC) [1][2]

  • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

  • Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the dissolved reaction mixture, along with the starting materials as references, onto the TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under a UV lamp or by using an appropriate staining agent.

  • The reaction is considered complete when the starting material spot has disappeared and a new product spot is prominent.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the optimization of benzimidazole synthesis.

Benzimidazole_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents start->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: General workflow for benzimidazole synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Poor Reagent Quality problem->cause1 cause2 Suboptimal Conditions (Catalyst, Solvent, Temp) problem->cause2 cause3 Incomplete Reaction problem->cause3 cause4 Product Loss During Work-up problem->cause4 sol1 Purify Starting Materials cause1->sol1 sol2 Screen Catalysts, Solvents & Optimize Temp. cause2->sol2 sol3 Monitor Reaction by TLC cause3->sol3 sol4 Back-extract Aqueous Layers cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

Selectivity_Control cluster_products Potential Products cluster_factors Control Factors start o-phenylenediamine + Aldehyde product1 2-Substituted Benzimidazole (Desired) start->product1 product2 1,2-Disubstituted Benzimidazole (Side Product) start->product2 factor1 Stoichiometry (1:1 or slight excess of diamine) factor1->product1 Favors factor2 Solvent Choice (e.g., Non-polar) factor2->product1 Favors factor3 Inert Atmosphere factor3->product1 Favors (prevents oxidation)

Caption: Factors influencing selectivity in benzimidazole synthesis.

References

Improving selectivity in the synthesis of 1,2-disubstituted benzimidazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving selectivity during the synthesis of 1,2-disubstituted benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1,2-disubstituted benzimidazoles, and what is the main selectivity challenge?

A1: The most direct and common method is the one-pot condensation of an o-phenylenediamine with two equivalents of an aldehyde under oxidative or acidic conditions. The primary selectivity challenge in this reaction is the competitive formation of the 2-substituted benzimidazole as a major byproduct.[1] Controlling the reaction to favor the formation of the 1,2-disubstituted product over the 2-substituted one is the key to a successful synthesis.[1] Other routes include the N-alkylation of a pre-formed 2-substituted benzimidazole, where the challenge shifts to controlling regioselectivity between the N1 and N2 positions.[2]

Q2: What are the key factors that control selectivity in the condensation reaction between an o-phenylenediamine and an aldehyde?

A2: Selectivity is governed by a combination of factors that influence the reaction pathway, particularly the formation and fate of the Schiff base and bis-imine intermediates.[1] Key factors include:

  • Catalyst Choice: Acid catalysts play a critical role. Protic acids like phosphoric acid, HClO₄–SiO₂, and even biocompatible acids like lactic acid have been used to promote the desired cyclization.[1][3] The catalyst can influence whether the reaction proceeds through a pathway that favors the 1,2-disubstituted product.

  • Reaction Medium (Solvent): The choice of solvent is crucial. Fluorous alcohols such as trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been shown to efficiently and selectively promote the formation of 1,2-disubstituted benzimidazoles.[1] In some green chemistry protocols, water has been used as a solvent at room temperature with specific catalysts like acetylsalicylic acid.[4]

  • Substrate Electronics and Sterics: The electronic properties of both the o-phenylenediamine and the aldehyde are significant contributing factors.[1] Electron-donating or withdrawing groups can alter the nucleophilicity of the diamine and the reactivity of the aldehyde, thereby influencing the reaction course. Steric hindrance can also direct the reaction pathway.[5]

Q3: For N-alkylation of a 2-substituted benzimidazole, what determines whether the N1 or N2 isomer is formed?

A3: When alkylating a 2-substituted benzimidazole, the reaction can produce a mixture of N1 and N2 isomers. The outcome is highly dependent on the reaction conditions, drawing parallels from studies on similar heterocyclic systems like indazoles.[6][7]

  • Base and Solvent System: This is a critical factor. The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N1-alkylated product, which is typically the thermodynamically more stable isomer.[7][8]

  • Steric Hindrance: Bulky substituents at the C2 position of the benzimidazole or on the alkylating agent can sterically hinder the approach to the N1 position, potentially favoring the N2 isomer.[5] Conversely, substituents on the benzene ring portion of the benzimidazole can also influence the regiochemical outcome.[7]

  • Kinetic vs. Thermodynamic Control: N1-substituted products are often the thermodynamically favored isomer. Reaction conditions that allow for equilibration can increase the yield of the N1 product.[6] Kinetically controlled conditions at lower temperatures might favor the N2 isomer in some cases.

Troubleshooting Guide

Problem 1: My condensation reaction produces a low yield of the 1,2-disubstituted product and a large amount of the 2-substituted benzimidazole.

Potential Cause Recommended Solution
Inefficient Catalyst System The chosen catalyst may not sufficiently promote the formation of the key bis-imine intermediate required for the 1,2-disubstituted product.[1]
Action: Switch to a catalyst system known to favor 1,2-disubstitution. Consider using HClO₄–SiO₂ in ethanol, L-proline in chloroform, or lactic acid as the reaction medium.[1]
Suboptimal Solvent The solvent may not stabilize the transition state leading to the desired product.
Action: Change the solvent. Fluorous alcohols like TFE or HFIP have been reported to give high selectivity for 1,2-disubstituted products at room temperature.[1]
Incorrect Stoichiometry An insufficient amount of aldehyde (less than 2 equivalents per equivalent of diamine) will inherently limit the formation of the 1,2-disubstituted product.
Action: Ensure at least 2 equivalents of the aldehyde are used. A slight excess (e.g., 2.1 - 2.2 equivalents) may improve the reaction rate.

Problem 2: The N-alkylation of my 2-substituted benzimidazole results in a difficult-to-separate mixture of N1 and N2 isomers.

Potential Cause Recommended Solution
Lack of Regiocontrol The combination of base and solvent is not selective enough. Carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF often give poor selectivity.[8]
To Favor the N1 Isomer: Use sodium hydride (NaH) as the base in an anhydrous solvent like THF. This combination is known to provide high N1 selectivity.[7]
To Favor the N2 Isomer: Achieving N2 selectivity can be more challenging. Consider using acidic conditions with a suitable alkylating agent, such as an alkyl 2,2,2-trichloroacetimidate catalyzed by trifluoromethanesulfonic acid (TfOH), a method proven effective for related heterocycles.[9] The Mitsunobu reaction is another alternative that can favor N2 substitution.[7]
Steric Profile of Substrate A bulky group at the C2 position may inherently favor N2 alkylation due to steric clash at the N1 position.
Action: If the substrate cannot be changed, focus on optimizing conditions to favor the desired isomer as much as possible. This may require extensive screening of bases, solvents, and temperatures.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize data from studies optimizing the synthesis of 1,2-disubstituted benzimidazoles.

Table 1: Solvent and Condition Optimization for an Aza-Wittig Equivalent Process [10] (Reaction: o-phenylenediamine derivative (0.5 mmol), NBS (1.0 mmol), TFA (0.75 mmol), Solvent (5 mL))

EntrySolventTime (h)Temperature (°C)Yield (%)
1CH₂Cl₂12584
2CH₃CN42572
3THF42565
4Toluene42558
5Dioxane42561

Table 2: Catalyst and Condition Optimization using Microwave (MW) Irradiation [11][12] (Reaction: N-phenyl-o-phenylenediamine (1 mmol), Benzaldehyde (1 mmol), Catalyst, Solvent-free)

EntryCatalyst (mol%)ConditionTime (min)Yield (%)
1Er(OTf)₃ (1%)100°C (Oil Bath)6061.4
2Er(OTf)₃ (1%)100°C (MW)1589.6
3Er(OTf)₃ (0.5%)120°C (MW)1578.5
4Er(OTf)₃ (1%)120°C (MW)799.9
5Sc(OTf)₃ (1%)120°C (MW)1098.7
6In(OTf)₃ (1%)120°C (MW)1097.5

Experimental Protocols

Protocol 1: Phosphoric Acid Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles [3]

  • Reagent Preparation: To a 50 mL round-bottom flask, add methanol (3 mL).

  • Addition of Reactants: Add the aromatic aldehyde (2 mmol) and o-phenylenediamine (1 mmol) to the flask.

  • Catalyst Addition: Add phosphoric acid (H₃PO₄) (7 mol%).

  • Reaction: Stir the resulting mixture magnetically at 50 °C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of n-hexane/EtOAc (6:4). The reaction is typically complete within a few minutes.

  • Work-up: Upon completion, dilute the reaction mixture with water and centrifuge to help separate the catalyst.

  • Extraction: Extract the aqueous filtrate with dichloromethane (CH₂Cl₂).

  • Drying and Isolation: Dry the combined organic layers with anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify as needed via column chromatography or recrystallization.

Protocol 2: Selective N1-Alkylation of a Benzimidazole Derivative (Adapted from Indazole Protocols)[7][8]

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-substituted benzimidazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Remove the ice bath and allow the suspension to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 - 1.2 eq) dropwise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature. If the reaction is slow, it may be gently heated (e.g., to 50 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Visualizations

Reaction_Pathway OPD o-Phenylenediamine + 2 eq. Aldehyde BisImine Bis-Imine Intermediate OPD->BisImine Selective Conditions MonoImine Mono-Imine/ Aminal Intermediate OPD->MonoImine Non-Selective Conditions Prod_1_2 1,2-Disubstituted Benzimidazole (Desired Product) BisImine->Prod_1_2 Intramolecular Cyclization & Rearrangement Prod_2 2-Substituted Benzimidazole (Side Product) MonoImine->Prod_2 Cyclization & Oxidation

Caption: General reaction pathways for the synthesis of benzimidazoles.

Troubleshooting_Workflow start Low Selectivity (Mixture of 1,2- and 2-Substituted) catalyst Step 1: Evaluate Catalyst Is it selective (e.g., L-Proline, HClO₄-SiO₂)? start->catalyst catalyst->catalyst No, Change Catalyst solvent Step 2: Change Solvent Try fluorous alcohols (TFE/HFIP) or Lactic Acid. catalyst->solvent Yes temp Step 3: Adjust Temperature Run at room temp to avoid side reactions. solvent->temp end Improved Selectivity temp->end

Caption: Troubleshooting workflow for poor product selectivity.

N_Alkylation_Selectivity cluster_N1 Factors Favoring N1-Alkylation cluster_N2 Factors Favoring N2-Alkylation Base_NaH Base: NaH N1_Product N1-Alkylated Product Base_NaH->N1_Product Solvent_THF Solvent: Anhydrous THF Solvent_THF->N1_Product Thermo Thermodynamic Control Thermo->N1_Product Acidic Acidic Conditions (e.g., TfOH cat.) N2_Product N2-Alkylated Product Acidic->N2_Product Mitsunobu Mitsunobu Reaction Mitsunobu->N2_Product Sterics Steric Hindrance at C2-position Sterics->N2_Product Start 2-Substituted Benzimidazole

Caption: Factors influencing N1 vs. N2 regioselectivity in alkylation.

References

Technical Support Center: Stability of 2-methyl-1H-benzo[d]imidazol-5-ol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-methyl-1H-benzo[d]imidazol-5-ol in aqueous solutions. While specific stability data for this compound is not extensively available in public literature, this guide offers insights based on the known behavior of structurally related benzimidazole derivatives and established principles of pharmaceutical stability analysis.

Troubleshooting Guide

Researchers may encounter several issues during the preparation and storage of aqueous solutions of this compound. This guide provides a systematic approach to identifying and resolving common stability-related problems.

Issue 1: Discoloration or Change in Appearance of the Solution

Potential Cause Troubleshooting Steps
Oxidation The phenol group in the molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type species, especially in the presence of oxygen and light, or at neutral to alkaline pH. 1. Deoxygenate Solvents: Prepare solutions using solvents that have been purged with an inert gas (e.g., nitrogen or argon). 2. Use of Antioxidants: Consider the addition of antioxidants such as ascorbic acid or sodium metabisulfite to the formulation. 3. pH Control: Maintain the solution at a slightly acidic pH, as phenolic compounds are generally more stable under these conditions.
Photodegradation Exposure to light, particularly UV light, can induce degradation of the benzimidazole ring system. 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions when possible.
pH-related Degradation The benzimidazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions. 1. Measure and Adjust pH: Immediately after preparation, measure the pH of the solution. Adjust to a neutral or slightly acidic pH using appropriate buffers if necessary.

Issue 2: Precipitation or Decreased Solubility Over Time

Potential Cause Troubleshooting Steps
Formation of Insoluble Degradation Products Degradation products may have lower solubility than the parent compound. 1. Analyze Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC or LC-MS to identify its composition. 2. Optimize Storage Conditions: Re-evaluate storage conditions (pH, temperature, light exposure) to minimize degradation.
Change in pH Degradation can sometimes lead to a change in the solution's pH, which in turn can affect the solubility of the compound. 1. Monitor pH: Periodically check the pH of the stored solution.
Supersaturation The initial solution may have been supersaturated, leading to crystallization over time. 1. Determine Solubility: Formally determine the solubility of the compound under your experimental conditions to ensure you are working with a stable solution.

Issue 3: Loss of Compound Potency or Activity

Potential Cause Troubleshooting Steps
Chemical Degradation The compound is degrading into inactive products. 1. Quantitative Analysis: Use a validated stability-indicating analytical method (e.g., HPLC-UV) to quantify the concentration of the active compound over time. 2. Forced Degradation Study: Conduct a forced degradation study to identify the conditions under which the compound is most labile.[1][2][3] This will help in defining appropriate handling and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in an aqueous solution?

A1: Based on the structure, which contains a phenol and a benzimidazole moiety, the following degradation pathways are plausible:

  • Oxidation: The hydroxyl group on the benzene ring is a primary site for oxidation, potentially forming quinone-like structures. This is often accelerated by light, metal ions, and higher pH.

  • Hydrolysis: The imidazole ring, although generally stable, can undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to the opening of the ring.

  • Photodegradation: Aromatic and heterocyclic systems like benzimidazole can absorb UV light, leading to photolytic degradation.

A 2-methyl-1H-benzo [d]imidazol-5-ol B Oxidative Degradation (e.g., Quinone formation) A->B O₂, Light, High pH C Hydrolytic Degradation (e.g., Ring opening) A->C Strong Acid/Base D Photolytic Degradation A->D UV Light

Caption: Hypothetical degradation pathways for this compound.

Q2: How can I prepare a stable aqueous stock solution of this compound?

A2: To maximize stability, consider the following steps:

  • Solvent Selection: While the goal is an aqueous solution, you may need to first dissolve the compound in a small amount of a co-solvent like DMSO or ethanol before diluting with an aqueous buffer.

  • pH Control: Use a buffer system to maintain a slightly acidic to neutral pH (e.g., pH 5-7). Benzimidazoles are generally more stable in this range.

  • Deoxygenation: Use deoxygenated water or buffer for the preparation to minimize oxidative degradation.

  • Light Protection: Prepare and store the solution in amber-colored vials or protect it from light.

  • Storage Temperature: Store the solution at a low temperature (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. However, you should confirm the compound's solubility at these temperatures to avoid precipitation.

  • Fresh Preparation: For sensitive experiments, it is always best to prepare the solution fresh on the day of use.

Q3: What analytical methods are suitable for a stability study of this compound?

A3: A stability-indicating method is crucial, which is a method that can separate the intact drug from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[4] A reversed-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying the structures of any degradation products that are formed.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on isolated degradation products.[4]

Stability of Related Benzimidazole Compounds

While direct quantitative data for this compound is unavailable, the stability of other benzimidazoles provides valuable context.

CompoundStress ConditionObserved Degradation
Carbendazim Dielectric Barrier Discharge PlasmaUndergoes oxidation to 5-hydroxycarbendazim and cleavage of the benzimidazole ring.[5]
Omeprazole/Lansoprazole Acidic and Basic ConditionsThese proton pump inhibitors are known to be acid-labile, undergoing degradation in acidic environments.[6] They are also susceptible to hydrolysis in basic aqueous solutions.
Benzimidazole (general) Alkaline conditionsBenzimidazole itself can be deprotonated in the presence of a base.[7]

Experimental Protocols

Protocol: Preliminary Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study to identify the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2][8]

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify major degradation products.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV system

  • pH meter

  • Photostability chamber

  • Oven

3. Stock Solution Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[8]

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Place in an oven at 80°C for 48 hours.

    • Also, incubate a solution of the compound (in a suitable solvent) at 60°C.

    • At specified time points, prepare solutions from the solid sample or dilute the liquid sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare/dilute samples for HPLC analysis.

5. Analysis:

  • Analyze all samples by a suitable HPLC-UV method. The method should be capable of separating the parent peak from any new peaks that appear due to degradation.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Aim for 5-20% degradation of the active substance to ensure that the degradation products are accurately detected.[8][9]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C Solid, 60°C Solution) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC-UV Analysis H->I J Identify Degradants (LC-MS) I->J

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of 2-methyl-1H-benzo[d]imidazol-5-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-methyl-1H-benzo[d]imidazol-5-ol using column chromatography methods. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not move off the baseline (Low Rf value) The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For instance, if using an ethyl acetate/hexane system, increase the proportion of ethyl acetate. A small amount of methanol can also be added to significantly increase polarity.[1]
The compound is acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent to suppress ionization. For a basic compound like a benzimidazole, adding a small amount of triethylamine can improve the spot shape and mobility.[1]
Poor separation of the desired compound from impurities The chosen solvent system has insufficient selectivity.Systematically test different solvent systems using thin-layer chromatography (TLC) to find one that provides optimal separation.[2] Common systems for benzimidazoles include ethyl acetate/hexane and dichloromethane/methanol.[1][3]
The column is overloaded with the crude sample.Do not exceed the recommended loading capacity of the column, which is typically 1-5% of the silica gel weight.[1]
The flow rate of the eluent is too fast or too slow.An excessively fast flow rate does not allow for proper equilibration, while a very slow rate can lead to band broadening due to diffusion.[4] Adjust the flow rate to an optimal level based on the separation observed on TLC.
Streaking or tailing of the compound spot on TLC The sample is too concentrated when spotted on the TLC plate.Dilute the sample before spotting it on the TLC plate.[1]
The compound is interacting with the acidic silica gel.Add a small amount of a base like triethylamine to the mobile phase to improve the shape of the spot.[1]
Colored impurities co-elute with the product Presence of highly colored by-products from the synthesis.Pre-treat the crude product with activated charcoal before chromatography to adsorb some of the colored impurities.[1][3]
The compound may be degrading on the silica gel.Consider using a less acidic or deactivated silica gel to prevent the degradation of sensitive compounds.[1] A subsequent recrystallization step after chromatography may also be necessary to remove residual color.[1]
The purified product is still not pure Fractions were not collected and analyzed effectively.Collect smaller fractions and analyze each one by TLC to identify those containing the pure product before combining them.[1]
Recrystallization may be a more suitable final purification step.If impurities have significantly different solubility profiles, a final recrystallization step after chromatography can yield a highly pure product.[3]
Compound is not stable on silica gel The acidic nature of silica gel can cause decomposition of some compounds.Test the stability of your compound on a TLC plate by running a 2D TLC.[5] If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify this compound?

A good starting point for the purification of benzimidazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Another common solvent system is a mixture of dichloromethane and methanol.[6][7] The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.[1]

Q2: How should I prepare and load my sample onto the column?

There are two common methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent.[4] Carefully add this solution to the top of the column.

  • Dry Loading: If your compound has poor solubility in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1][4] This powder can then be carefully added to the top of the column. This method is often preferred as it can lead to better separation.

Q3: What are the most common impurities I might encounter?

Common impurities can include unreacted starting materials, such as the corresponding o-phenylenediamine derivative, and by-products from side reactions.[1] Depending on the synthetic route, positional isomers or over-methylated products could also be present.

Q4: My purified product is still slightly colored. What can I do?

If a faint color persists after column chromatography, a subsequent recrystallization might remove the residual color.[1] Alternatively, you can dissolve the product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb the colored impurities.[3] Be aware that using too much charcoal can reduce your product yield.[3]

Q5: Should I choose recrystallization or column chromatography for purification?

The choice depends on the impurities present and the desired scale.

  • Recrystallization is often faster and more economical for large-scale purifications, especially for removing small amounts of impurities with different solubility profiles.[3]

  • Column chromatography is more effective for separating complex mixtures, impurities with similar solubilities to the product, and for achieving very high purity, particularly on a smaller scale.[3]

Experimental Protocol: Column Chromatography of this compound

This is a general protocol that should be optimized based on preliminary TLC analysis.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).[1][2]

  • Column Packing: Pour the silica slurry into a glass column, ensuring no air bubbles are trapped.[2] Allow the silica to settle into a packed bed, and then let the excess solvent drain until it is level with the top of the silica.[3] A small layer of sand can be added to the top to prevent disturbance of the silica bed.[2][4]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).[1]

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the prepared column.[1]

  • Elution: Begin passing the eluent through the column. Start with a low polarity solvent system and gradually increase the polarity (gradient elution) to move the compounds down the column at different rates.[1]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[1]

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1][2]

Workflow for Column Chromatography Purification

ColumnChromatographyWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery A Select Stationary & Mobile Phases (TLC) B Pack Column with Stationary Phase A->B D Load Sample onto Column B->D C Prepare Sample (Dry or Wet Loading) C->D E Elute with Mobile Phase (Gradient) D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: A generalized workflow for the purification of a compound using column chromatography.

References

Impact of different catalysts on benzimidazole synthesis yield.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzimidazole Synthesis

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The most prevalent methods for synthesizing benzimidazoles involve the condensation reaction between an o-phenylenediamine and an aldehyde or a carboxylic acid (or its derivatives).[1][2][3][4] The reaction with aldehydes is widely used due to the vast commercial availability of substituted aldehydes.[5]

Q2: Why is a catalyst necessary for benzimidazole synthesis?

A2: While some benzimidazole syntheses can proceed without a catalyst, particularly with highly reactive starting materials, catalysts are generally used to increase the reaction rate, improve the yield, and enhance the selectivity for the desired product.[6][7] In many cases, uncatalyzed reactions result in low to trace yields or require harsh reaction conditions.[6][7]

Q3: What types of catalysts are used for benzimidazole synthesis?

A3: A wide variety of catalysts can be employed, including:

  • Lewis acids: Such as ZrCl₄, TiCl₄, SnCl₄, and Er(OTf)₃.[8]

  • Brønsted acids: Like p-toluenesulfonic acid (p-TsOH).[1][2]

  • Metal-based catalysts: Including compounds and nanoparticles of copper, cobalt, iron, palladium, gold, and zinc.[1][9][10][11]

  • Nanomaterial catalysts: Such as cobalt nanocomposites and copper(II) oxide nanoparticles, which can often be recycled and reused.[1][9]

  • Green and eco-friendly catalysts: Some research focuses on using catalysts in environmentally benign solvents like water or under solvent-free conditions.[1][3][5]

Q4: How do I choose the right catalyst for my specific reaction?

A4: The choice of catalyst depends on several factors, including the specific substrates (o-phenylenediamine and aldehyde/carboxylic acid), desired product (e.g., 2-substituted vs. 1,2-disubstituted benzimidazole), and experimental constraints (e.g., temperature, solvent, cost). For instance, Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[5] Supported gold nanoparticles have demonstrated high efficacy for the synthesis of 2-substituted benzimidazoles at ambient conditions.[11] Consulting the literature for similar substrate combinations is highly recommended.

Troubleshooting Guide

Problem 1: Low or no yield of the desired benzimidazole product.

  • Possible Cause: Inefficient catalyst or lack of catalyst.

    • Solution: Verify the catalyst's activity. If no catalyst was used, consider adding one. The NH₂-MIL-125(Ti) MOF has shown superior yields compared to uncatalyzed reactions.[6]

  • Possible Cause: Sub-optimal reaction conditions.

    • Solution: Optimize the reaction temperature, time, and solvent. Microwave irradiation has been reported to significantly reduce reaction times and increase yields in some cases.[9]

  • Possible Cause: Deactivated starting materials.

    • Solution: Ensure the purity of your o-phenylenediamine and aldehyde/carboxylic acid. Impurities can interfere with the reaction.

Problem 2: Formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles.

  • Possible Cause: Lack of reaction selectivity.

    • Solution: The choice of catalyst can influence selectivity. For example, Er(OTf)₃ can selectively yield 1,2-disubstituted products.[5] In the absence of a catalyst, a mixture of products is more likely.[5] Adjusting the stoichiometry of the reactants (o-phenylenediamine to aldehyde ratio) can also influence the product distribution.

Problem 3: Difficulty in product purification.

  • Possible Cause: Presence of colored impurities.

    • Solution: The crude product can sometimes be discolored.[12] Recrystallization is a common purification method.[13] A procedure involving treatment with potassium permanganate followed by sodium bisulfite and decolorizing carbon has been reported to yield a pure, white product.[12]

  • Possible Cause: Byproducts from side reactions.

    • Solution: Employing a more selective catalyst can minimize the formation of byproducts. Additionally, chromatographic techniques like column chromatography can be used for purification.

Impact of Different Catalysts on Benzimidazole Synthesis Yield

The following table summarizes the performance of various catalysts in the synthesis of benzimidazole derivatives, as reported in the literature. Reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield.

CatalystReactantsProductYield (%)Reference
Metal-Based Catalysts
Au/TiO₂o-phenylenediamine, various aldehydes2-substituted benzimidazoles80-98%[11]
CoOₓ@NC-800o-phenylenediamines, aldehydes2-substituted benzimidazolesHigh yields[1]
Copper(II) oxide nanoparticleso-bromoaryl derivativesSubstituted benzimidazolesGood yields[9]
Cu₂Oo-phenylenediamines, aldehydes1,2-disubstituted benzimidazolesHigh yields[9]
Ni-catalyst2-haloanilines, aldehydes, ammoniaBenzimidazolesExcellent yields[9]
Palladium (Pd(OAc)₂)o-phenylenediamines, aldehydesBenzimidazolesModerate yields[1]
Zinc-catalysto-phenylenediamines, N-substituted formamidesBenzimidazolesGood yields[9]
Lanthanum chloride (LaCl₃)o-phenylenediamine, aldehydesBenzimidazole derivatives85-95%[14]
Erbium(III) triflate (Er(OTf)₃)o-phenylenediamine, aldehydes1,2-disubstituted benzimidazoles75-99%[5][8]
Acid Catalysts
p-Toluenesulfonic acid (p-TsOH)o-phenylenediamines, aldehydes1,2-disubstituted benzimidazolesHigh efficiency[1][2]
Formic Acido-phenylenediamineBenzimidazole83-85%[12]
Other Catalysts
NH₂-MIL-125(Ti) MOFo-phenylenediamine, benzaldehydeBenzimidazoleBetter yield than other catalysts[6]
Hypervalent iodineo-phenylenediamines, aldehydes2-arylbenzimidazolesHigh yields[9]
D-Glucose (as C1 synthon)o-phenylenediaminesBenzimidazolesExcellent yields[9]
No Catalysto-phenylenediamine, benzaldehydeMixture of 1a and 1b41% (1a), 51% (1b)[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst

This protocol is a generalized procedure based on common methodologies found in the literature. Specific conditions may need to be optimized for your particular reactants and catalyst.

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture like CHCl₃:MeOH).

  • Catalyst Addition: Add the catalyst (e.g., 5-10 wt% of a supported catalyst like Au/TiO₂ or MgO@DFNS).[7]

  • Aldehyde Addition: Add the aldehyde (1-1.2 equivalents) to the mixture.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) for the required time (can be from a few hours to 24 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Catalyst Removal: Once the reaction is complete, if using a heterogeneous catalyst, it can be removed by filtration. The catalyst can often be washed, dried, and reused.[1]

  • Work-up: The filtrate is then concentrated under reduced pressure. The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as melting point determination, FTIR, ¹H NMR, and mass spectrometry.

Synthesis of Benzimidazole using Formic Acid (Phillips-Ladenburg Reaction)

A classic method for synthesizing the parent benzimidazole ring.[4][14]

  • Reaction Setup: In a 500-cc round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 cc (34.6 g) of 90% formic acid.[12]

  • Heating: Heat the mixture in a water bath at 100°C for two hours.[12][13]

  • Neutralization: After cooling, slowly add a 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[12][13]

  • Isolation: Collect the crude benzimidazole by suction filtration and wash it with cold water.[12]

  • Purification (Recrystallization): Dissolve the crude product in boiling water (approximately 750 cc).[12] Add about 2 g of decolorizing carbon (Norite), and digest for fifteen minutes.[12] Filter the hot solution rapidly through a pre-heated filter.[12]

  • Crystallization: Cool the filtrate to 10–15°C to allow the benzimidazole to crystallize.[12]

  • Final Product: Filter the white product, wash with cold water, and dry at 100°C. The expected yield is around 83-85%.[12]

Visualizations

experimental_workflow cluster_start 1. Planning & Setup cluster_synthesis 2. Synthesis & Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis & Troubleshooting start Define Target Benzimidazole (Substituents, desired yield) reactants Select Reactants: o-phenylenediamine & aldehyde/acid start->reactants catalyst_selection Choose Catalyst based on: - Desired Selectivity (2-sub vs 1,2-di-sub) - Reactivity of Substrates - Literature Precedent reactants->catalyst_selection reaction_setup Setup Reaction: Combine reactants, catalyst, and solvent catalyst_selection->reaction_setup run_reaction Run Reaction: Control Temperature & Time reaction_setup->run_reaction monitoring Monitor Progress (e.g., TLC) run_reaction->monitoring monitoring->run_reaction Incomplete quench Quench Reaction & Remove Catalyst monitoring->quench Complete extraction Product Extraction/Isolation quench->extraction purification Purification: Recrystallization or Chromatography extraction->purification characterization Characterize Product: (NMR, MS, MP) purification->characterization troubleshooting Troubleshooting characterization->troubleshooting Low Yield / Impure success Successful Synthesis characterization->success High Yield & Purity troubleshooting->catalyst_selection Optimize Catalyst/Conditions catalyst_selection_logic start Start: Define Synthesis Goal product_type Desired Product Type? start->product_type sub_2 2-Substituted Benzimidazole product_type->sub_2 2-Substituted sub_1_2 1,2-Disubstituted Benzimidazole product_type->sub_1_2 1,2-Disubstituted catalyst_2_sub Consider: - Au/TiO₂ - Hypervalent Iodine - CoOₓ@NC-800 sub_2->catalyst_2_sub catalyst_1_2_sub Consider: - Er(OTf)₃ - p-TsOH sub_1_2->catalyst_1_2_sub conditions Evaluate Experimental Conditions catalyst_2_sub->conditions catalyst_1_2_sub->conditions mild_conditions Mild Conditions (e.g., Room Temp)? conditions->mild_conditions green_synthesis Green Chemistry Focus? conditions->green_synthesis catalyst_mild Try Au/TiO₂ mild_conditions->catalyst_mild catalyst_green Try Cu₂O in water or nanoparticle catalysts green_synthesis->catalyst_green final_choice Final Catalyst Selection catalyst_mild->final_choice catalyst_green->final_choice

References

Technical Support Center: Efficient Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding solvent selection and reaction optimization.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzimidazoles, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Possible Causes Recommended Solutions
Suboptimal Reaction Temperature The reaction may be too cold to proceed at an adequate rate, or too hot, leading to the decomposition of starting materials or products.[1] Optimize the temperature by performing the reaction at different temperatures to find the ideal conditions.[2]
Incorrect Solvent The choice of solvent can significantly impact the reaction rate and yield.[1] Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[2] It is recommended to perform a solvent screen with solvents such as Methanol, Ethanol, Acetonitrile, DMF, and CHCl₃.[2]
Inefficient Catalyst or Catalyst Loading The catalyst may be inactive, or the loading may be insufficient.[1] Ensure the catalyst is active and from a reliable source. Optimize catalyst loading; sometimes, increasing the amount can improve yields, but excess catalyst can also lead to side reactions.[1]
Poor Quality Starting Materials Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1] If the purity of your starting materials is questionable, consider purifying them before use.[1]
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time.[1] Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[1]

Problem 2: Formation of Multiple Products/Side Products

Possible Causes Recommended Solutions
Formation of 1,2-disubstituted Benzimidazoles A common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1] To favor the formation of the 2-substituted benzimidazole, use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde.[1]
Influence of Solvent on Selectivity The choice of solvent can influence the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles.[1] For example, non-polar solvents like toluene may favor the 2-substituted product, while water-ethanol mixtures can lead to the 1,2-disubstituted product.[1]
Oxidation of Starting Material o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of o-phenylenediamine.[1]

Problem 3: Difficulty in Product Purification

Possible Causes Recommended Solutions
Similar Polarity of Product and Impurities The desired product and side products or starting materials may have similar polarities, making separation by column chromatography challenging.[1]
Presence of Colored Impurities Oxidation of the starting materials can lead to highly colored impurities that are difficult to remove.[1] To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and crystallization.[1]
Product is Difficult to Separate from the Catalyst
Use a heterogeneous or recyclable catalyst like supported nanoparticles.[2]
Basic Nature of Benzimidazoles Since benzimidazoles have a basic nitrogen atom, you can use acid-base extraction to separate them from non-basic impurities.[1] Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[2] Modern approaches often utilize various catalysts to improve yields and reaction conditions, including green chemistry principles to minimize environmental impact.[2]

Q2: What is the best solvent for benzimidazole synthesis?

A2: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction, substrates, and catalyst used.[2] However, studies have shown that polar solvents like methanol and ethanol often lead to higher yields in many systems.[2] In some cases, chloroform (CHCl₃) and DMF have been identified as suitable solvents.[2][3] A solvent screen is recommended to determine the best option for your specific reaction.[2]

Q3: My reaction yield is consistently low. What are the first parameters I should investigate?

A3: Low yields are a common issue. The first parameters to optimize are typically the choice of catalyst and solvent.[2] The reaction temperature and time also play a crucial role.[2] Screening different solvents can have a significant impact; for instance, polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[2]

Q4: How do I choose the right catalyst for my synthesis?

A4: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[2] Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts and Lewis acids. For green chemistry approaches, heterogeneous catalysts are advantageous as they are easily recoverable.[2]

Q5: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?

A5: Selectivity is a known challenge, especially when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical.[2] Adjusting the stoichiometry of the reactants (o-phenylenediamine to aldehyde ratio) can also influence the product distribution.[2] The solvent choice can also play a role in selectivity.[1]

Data Presentation

Table 1: Effect of Different Solvents on the Synthesis of 2-phenyl-1H-benzimidazole

EntrySolventTime (h)Yield (%)
1Dichloromethane (DCM)575
2Acetonitrile (MeCN)580
3Tetrahydrofuran (THF)570
4Toluene565
5Methanol (MeOH)490
6Ethanol (EtOH)492
7Dimethylformamide (DMF)395

Reaction conditions: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), catalyst (e.g., FeCl₃/Al₂O₃), at room temperature.[3]

Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazoles

EntrySolventTemp (°C)Time (min)Yield (%)
1Ethyl lactatert1200
2Ethyl lactate601203.9
3Ethyl lactate10012015.3
4Waterrt120low conversion
5Water6012059.6
6Water10012089.7
7None (Microwave)605-1086-99

General reaction conditions: N-phenyl-o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol).[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Catalyst

  • To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the aldehyde (1 mmol) and the catalyst (e.g., 10 mol%).[1]

  • Stir the reaction mixture at the desired temperature (room temperature or heated) for the required amount of time.[1]

  • Monitor the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.[1]

  • If no precipitate forms, remove the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Synthesis of 1,2-disubstituted Benzimidazoles using Microwave Irradiation

  • Combine N-phenyl-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and a catalyst such as Er(OTf)₃ (1% mol) in a microwave reactor vial.[4]

  • Subject the reaction mixture to microwave irradiation at 60°C for 5-10 minutes.[4]

  • After completion, add water to the reaction mixture.[4]

  • Extract the product with a green solvent such as ethyl acetate.[4]

  • The catalyst can be recovered from the aqueous phase.[4]

  • Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified if necessary.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select Reactants: o-phenylenediamine & Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents reactants->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for benzimidazole synthesis.

troubleshooting_logic start Low Yield Issue solvent Screen Solvents (e.g., MeOH, EtOH, DMF, CHCl3) start->solvent catalyst Optimize Catalyst & Loading solvent->catalyst If no improvement success Improved Yield solvent->success Success temp_time Optimize Temperature & Reaction Time catalyst->temp_time If no improvement catalyst->success Success purity Check Starting Material Purity temp_time->purity If no improvement temp_time->success Success purity->success Success

Caption: Troubleshooting logic for low yield in benzimidazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-methyl-1H-benzo[d]imidazol-5-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-methyl-1H-benzo[d]imidazol-5-ol and its structural analogs, with a focus on their potential as therapeutic agents. The information presented is supported by experimental data from various studies, offering insights into their structure-activity relationships.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative data on the biological activities of this compound and its analogs. The primary focus is on anticancer and antioxidant activities, which are the most extensively studied for this class of compounds.

CompoundBiological ActivityAssayCell Line/TargetIC50/LC50/Zone of InhibitionReference(s)
This compound AnticancerNot Specified60 human cancer cell linesPotent activity noted[1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) AnticancerMTT AssayMCF-7 (Breast Cancer)0.73 ± 0.0 μM[2][3][4]
MTT AssayMDA-MB-231 (Breast Cancer)20.4 ± 0.2 μM[2][3][4]
MTT AssayT47D (Breast Cancer)1.3 ± 0.1 μM[3][4]
MTT AssayMDA-MB-468 (Breast Cancer)12.0 ± 0.3 μM[3][4]
MTT AssayL-cells (Normal Fibroblast)59.6 ± 2.5 μM[2][3]
2-methyl-1H-benzimidazole AntioxidantDPPH Scavenging-144.84 µg/ml
CytotoxicBrine Shrimp Lethality-0.42 µg/ml
AntimicrobialDisc DiffusionVarious Bacteria7-8 mm zone of inhibition
1H-benzimidazol-2-yl-methanol AntioxidantDPPH Scavenging-400.42 µg/ml
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols α-Glucosidase InhibitionIn vitro assayα-Glucosidase0.64 ± 0.05 μM to 343.10 ± 1.62 μM[5]
2a (1,2-disubstituted benzimidazole) AnticancerCytotoxicity AssayA549 (Lung Cancer)111.70 ± 6.22 µM[6]
Cytotoxicity AssayDLD-1 (Colon Cancer)185.30 ± 5.87 µM[6]
Cytotoxicity AssayL929 (Fibrosarcoma)167.30 ± 4.79 µM[6]
7n (benzimidazole derivative) AnticancerCytotoxicity AssaySK-Mel-28 (Melanoma)2.55 to 17.89 µM[7]
Tubulin Polymerization InhibitionIn vitro assayTubulin5.05±0.13 μM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Tubulin Polymerization Assay

This assay is crucial for determining if a compound's anticancer activity is due to its effect on microtubule dynamics.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.

  • Compound Addition: Add the test compound (benzimidazole derivative) at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the increase in light scattering (absorbance) at 340 nm over time using a spectrophotometer. An inhibition of tubulin polymerization will result in a reduced rate and extent of the absorbance increase.

Apoptosis (Annexin V) Assay

This assay is used to detect apoptosis (programmed cell death) induced by the test compounds.

  • Cell Treatment: Treat cancer cells with the benzimidazole derivative for a predetermined time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Mandatory Visualization

Signaling Pathway for Benzimidazole-Induced Apoptosis

Many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequently induces apoptosis through the intrinsic pathway. The following diagram illustrates this proposed signaling cascade.

G Proposed Signaling Pathway for Anticancer Activity of Benzimidazole Derivatives Benzimidazole Benzimidazole Derivative Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibition Microtubule Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Bcl-2 (Anti-apoptotic) MitoticArrest->Bcl2 Downregulation Bax Bax (Pro-apoptotic) MitoticArrest->Bax Upregulation Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Inhibition Bax->Mitochondria Activation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Experimental Workflow for Anticancer Screening of Benzimidazole Analogs Synthesis Synthesis of Benzimidazole Analogs PrimaryScreening Primary Screening (MTT Assay) Synthesis->PrimaryScreening HitSelection Hit Compound Selection PrimaryScreening->HitSelection MechanismOfAction Mechanism of Action Studies HitSelection->MechanismOfAction TubulinAssay Tubulin Polymerization Assay MechanismOfAction->TubulinAssay ApoptosisAssay Apoptosis Assay (Annexin V) MechanismOfAction->ApoptosisAssay CellCycle Cell Cycle Analysis MechanismOfAction->CellCycle LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

References

In Vivo Anticancer Activity of Benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals:

This guide provides a comparative analysis of the in vivo anticancer activity of a novel benzimidazole derivative. Initial literature searches did not yield specific in vivo validation studies for 2-methyl-1H-benzo[d]imidazol-5-ol . Consequently, this document presents data for a structurally related and well-documented compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , as a representative of this chemical class.

The performance of MBIC is compared with Doxorubicin , a standard-of-care chemotherapeutic agent, based on available preclinical data from a human breast cancer xenograft model. This guide is intended to offer an objective overview supported by experimental evidence to inform further research and development in this area.

Comparative Efficacy: MBIC vs. Doxorubicin

The primary endpoint for evaluating the in vivo anticancer activity in the cited preclinical study was the reduction in tumor volume over a four-week treatment period. The data demonstrates that MBIC exhibits significant antitumor effects, both as a monotherapy and in combination with Doxorubicin.

Table 1: In Vivo Efficacy in a Breast Cancer Xenograft Model

Treatment Group Dosage & Administration Mean Tumor Volume Reduction (%) Reference
MBIC Not specified 79.7% [1][2][3]
Doxorubicin Not specified 85.5% [2]
MBIC + Doxorubicin Not specified 91.2% [2]

| Untreated Control | Vehicle | 0% |[1][2][3] |

The study was conducted using MDA-MB-231 human breast cancer cells inoculated in BALB/c nude mice.[1][3]

Experimental Protocols

A detailed understanding of the methodology is crucial for the interpretation and replication of experimental findings.

1. Animal Model and Cell Line

  • Animal Model: Female BALB/c nude mice were utilized for the xenograft study.[1][3]

  • Tumor Cell Line: The human breast adenocarcinoma cell line, MDA-MB-231, was used to establish the tumors.[1][2][3]

2. Tumor Implantation and Growth

  • MDA-MB-231 cells were subcutaneously inoculated into the mice.

  • Tumors were allowed to grow to a palpable size before the initiation of treatment.

3. Drug Administration and Dosing

  • Mice were randomized into four groups: untreated control (vehicle), MBIC monotherapy, Doxorubicin monotherapy, and MBIC + Doxorubicin combination therapy.

  • The treatment was administered over a period of four weeks.[1][3] Specifics regarding the drug formulation, dosage, and frequency of administration were not available in the reviewed abstracts.

4. Efficacy and Toxicity Assessment

  • Efficacy: Tumor volume was periodically measured using calipers throughout the 40-day study duration to monitor treatment response.[2] The final tumor volume reduction was calculated relative to the untreated control group.[1][2][3]

  • Toxicity: General health and any signs of severe toxicity in the animals were monitored. The study reported no severe signs of toxicity for MBIC-treated mice.[1][3]

Visualized Experimental Workflow and Signaling Pathways

Visual diagrams are provided to clearly illustrate the experimental process and the proposed mechanism of action.

G cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Therapeutic Intervention (4 Weeks) cluster_analysis Phase 3: Data Analysis A MDA-MB-231 Cell Culture B Subcutaneous Inoculation in BALB/c Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups (Control, MBIC, Doxorubicin, Combination) C->D E Systemic Drug Administration D->E F Tumor Volume Measurement E->F I Toxicity Evaluation E->I G Final Tumor Volume Assessment F->G H Calculation of Tumor Growth Inhibition G->H G cluster_drug cluster_cellular Mechanism of Action cluster_outcome Cellular Fate Drug MBIC Tubulin Tubulin Polymerization Drug->Tubulin inhibits p53 p53 Pathway Activation Drug->p53 Microtubule Microtubule Instability Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Caspases Caspase Cascade Activation G2M->Caspases p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Analysis of a Benzimidazole Derivative and Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxorubicin is a cornerstone of chemotherapy regimens for breast cancer, known for its potent cytotoxic effects.[1][2] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and programmed cell death (apoptosis).[1][2][] However, its clinical utility is often limited by significant side effects, particularly cardiotoxicity, and the development of drug resistance.[1]

Benzimidazole derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anticancer properties.[4][5][6] MBIC, a specific benzimidazole derivative, has been identified as a microtubule targeting agent (MTA) that induces cell death primarily through mitotic arrest.[7][8][9] This comparison aims to delineate the differences in their cytotoxic profiles, mechanisms of action, and effects on key signaling pathways in breast cancer cells.

Quantitative Data Summary

The following tables summarize the cytotoxic efficacy of MBIC and doxorubicin across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency.

Table 1: Cytotoxicity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in Breast Cancer Cell Lines (24-hour treatment)

Cell LineMolecular SubtypeIC50 (µM)Reference
MCF-7Luminal A (ER+, PR+, HER2-)0.73 ± 0.0[7][8][9]
T47DLuminal A (ER+, PR+, HER2-)1.3 ± 0.1[7]
MDA-MB-468Triple-Negative (ER-, PR-, HER2-)12.0 ± 0.3[7]
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)20.4 ± 0.2[7][8][9]

Table 2: Cytotoxicity of Doxorubicin in Breast Cancer Cell Lines

Cell LineMolecular SubtypeIC50 (µM)Incubation TimeReference
MCF-7Luminal A (ER+, PR+, HER2-)0.14 - 9.90848h - 5 days[2][10]
MCF-7Luminal A (ER+, PR+, HER2-)8.30648h[11]
MCF-7Luminal A (ER+, PR+, HER2-)424h / 48h[12]
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)0.69Not Specified[2]
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)6.60248h[11]
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)124h / 48h[12]
MDA-MB-468Triple-Negative (ER-, PR-, HER2-)0.49Not Specified[2]
SK-BR-3HER2-positive>25Not Specified[2]
4T-1Murine Triple-Negative0.14Not Specified[2]

Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol for MTT Assay:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (MBIC or doxorubicin) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.

Another method mentioned in the literature is the Sulforhodamine B (SRB) assay, which measures cell protein content.[11]

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the effects of drugs on the cell cycle and to quantify apoptosis.

Protocol for Cell Cycle Analysis:

  • Cell Treatment: Cells are treated with the desired concentrations of the compound for a specific duration.

  • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined.

Protocol for Apoptosis Assay (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

The mechanisms of action of MBIC and doxorubicin involve distinct signaling pathways, which are visualized below.

Doxorubicin's Mechanism of Action

Doxorubicin exerts its anticancer effects through a multi-pronged attack on cancer cells.[2] It intercalates into DNA, inhibiting DNA replication and transcription.[2][] It also forms a stable complex with topoisomerase II, leading to DNA double-strand breaks.[2][13] Furthermore, doxorubicin generates reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components.[2][13] This extensive cellular damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][14]

Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Dox->TopoII_Inhibition ROS_Gen ROS Generation Dox->ROS_Gen DNA_DSB DNA Double-Strand Breaks DNA_Intercalation->DNA_DSB Inhibits Replication/ Transcription TopoII_Inhibition->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis Oxidative_Stress Oxidative Stress ROS_Gen->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

MBIC's Mechanism of Action

MBIC acts as a microtubule targeting agent, leading to mitotic arrest.[7][8] This disruption of the cell cycle can have different outcomes depending on the p53 status of the breast cancer cells. In p53 wild-type cells like MCF-7, it primarily leads to apoptosis. In p53 mutant cells such as MDA-MB-231, a phenomenon called "mitotic slippage" can occur, where cells exit mitosis without proper cell division, leading to a tetraploid state, which may eventually undergo apoptosis or senescence.[7][15] Key proteins involved in this pathway include survivin, cyclin-dependent kinase 1 (Cdk1), and cyclin B1.[7][8]

MBIC_Mechanism cluster_p53_wt p53 Wild-Type (e.g., MCF-7) cluster_p53_mut p53 Mutant (e.g., MDA-MB-231) MBIC MBIC Microtubule_Disruption Microtubule Disruption MBIC->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis_WT Apoptosis Mitotic_Arrest->Apoptosis_WT Mitotic_Slippage Mitotic Slippage Mitotic_Arrest->Mitotic_Slippage Tetraploidy Tetraploidy Mitotic_Slippage->Tetraploidy Apoptosis_MUT Apoptosis / Senescence Tetraploidy->Apoptosis_MUT

Caption: Mechanism of action of the benzimidazole derivative MBIC.

Experimental Workflow

The general workflow for evaluating the in vitro efficacy of anticancer compounds is depicted below.

Experimental_Workflow Start Start: Select Breast Cancer Cell Lines Cell_Culture Cell Culture and Maintenance Start->Cell_Culture Drug_Treatment Treatment with Compound (MBIC/Doxorubicin) at various concentrations Cell_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Determine IC50 Drug_Treatment->Cytotoxicity_Assay Mechanism_Studies Mechanistic Studies Drug_Treatment->Mechanism_Studies Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression) Mechanism_Studies->Western_Blot Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro anticancer drug evaluation.

Conclusion

This comparative guide highlights the distinct profiles of doxorubicin and the benzimidazole derivative MBIC in the context of breast cancer cell lines. Doxorubicin is a potent cytotoxic agent with a broad mechanism of action centered on DNA damage.[1][2] In contrast, MBIC demonstrates a more targeted mechanism by disrupting microtubule dynamics, leading to mitotic arrest.[7][8] The efficacy of MBIC appears to be influenced by the p53 status of the cancer cells, suggesting a potential for selective therapeutic strategies.[7] Further research, including direct comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of benzimidazole derivatives like 2-methyl-1H-benzo[d]imidazol-5-ol relative to established chemotherapeutics such as doxorubicin.

References

A Comparative Analysis of 5-Fluorouracil and Benzimidazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at a Classic Chemotherapeutic and a Promising Class of Anticancer Compounds

In the landscape of cancer therapy, the pyrimidine analog 5-fluorouracil (5-FU) has long been a cornerstone of treatment regimens for a variety of solid tumors. However, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a constant endeavor in oncological research. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities through diverse mechanisms of action.

This guide provides a comparative overview of 5-fluorouracil and the broader class of benzimidazole derivatives as anticancer agents. It is important to note that while this guide aims to compare 5-FU with 2-methyl-1H-benzo[d]imidazol-5-ol, a comprehensive literature search did not yield specific experimental data on the anticancer properties of this compound. Therefore, this comparison will focus on the well-established properties of 5-FU against the general characteristics and reported activities of various anticancer benzimidazole derivatives.

Section 1: The Incumbent - 5-Fluorouracil (5-FU)

5-Fluorouracil is an antimetabolite drug that has been a mainstay in the treatment of cancers such as colorectal, breast, gastric, and pancreatic cancers for decades.[1] Its cytotoxic effects are primarily mediated through the disruption of DNA and RNA synthesis.

Mechanism of Action

Upon cellular uptake, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2] These metabolites exert their anticancer effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1] This inhibition leads to a depletion of thymidine, which in turn disrupts DNA replication and repair, ultimately triggering cell death.[1]

  • Incorporation into DNA and RNA: FdUTP and FUTP can be incorporated into DNA and RNA, respectively.[2] The incorporation of these fraudulent nucleotides disrupts the normal processing and function of these nucleic acids, leading to cytotoxicity.[1]

Signaling Pathways

The cellular response to 5-FU-induced damage involves the activation of several signaling pathways, most notably the p53 tumor suppressor pathway .[2] DNA damage and RNA stress trigger the activation of p53, which can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is irreparable. Other signaling pathways implicated in the cellular response to 5-FU and in the development of resistance include the JAK/STAT, Wnt, Notch, and NF-κB pathways.

Section 2: The Challengers - Benzimidazole Derivatives

Benzimidazole, a heterocyclic aromatic organic compound, serves as a core structure for a wide range of pharmacologically active molecules.[3] Its derivatives have garnered significant attention in cancer research due to their broad spectrum of anticancer activities and diverse mechanisms of action.[3][4][5][6]

Mechanisms of Action

Unlike 5-FU's focused attack on nucleotide synthesis, benzimidazole derivatives exhibit a multitude of anticancer mechanisms, including:

  • Microtubule Disruption: Some benzimidazoles, similar to vinca alkaloids and taxanes, interfere with the polymerization or depolymerization of microtubules.[6] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle and induces apoptosis.[6]

  • Kinase Inhibition: Many benzimidazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and CDKs.[4]

  • Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.

  • Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[6]

  • Antiangiogenesis: Some derivatives can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[6]

The diverse mechanisms of action of benzimidazole derivatives offer the potential to overcome some of the resistance mechanisms that can limit the efficacy of 5-FU.[6]

Section 3: Quantitative Data Presentation

Due to the lack of specific data for this compound, the following table presents a general comparison based on available data for 5-fluorouracil and representative examples of benzimidazole derivatives.

Parameter5-FluorouracilBenzimidazole Derivatives (General)
Primary Mechanism(s) Inhibition of Thymidylate Synthase, DNA/RNA incorporation[1][2]Microtubule disruption, Kinase inhibition, Topoisomerase inhibition, Apoptosis induction[4][6]
Cell Cycle Arrest Primarily S-phase and G1/S transitionG2/M phase[6]
IC50 Values (µM) HCT 116 (Colon): 1.48 - 13.5[7] HT-29 (Colon): 11.25[7] SW620 (Colon): ~13 µg/ml (~100 µM)[8] Esophageal Squamous Cell Carcinoma (various lines): 1.00 - 39.81[9] Tongue Squamous Cell Carcinoma (HNO-97): 2[10]Highly variable depending on the specific derivative and cell line. Can range from nanomolar to micromolar concentrations.
Resistance Mechanisms Upregulation of TS, Altered drug metabolism, Defective apoptosis pathwaysMultidrug resistance pumps, Target mutations

Section 4: Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic and mechanistic properties of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (e.g., 5-FU or a benzimidazole derivative) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound at a relevant concentration (e.g., near the IC50 value) for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[13][14]

  • Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI).[15] RNase treatment is often included to prevent the staining of double-stranded RNA.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[15]

Section 5: Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for 5-fluorouracil and a typical experimental workflow for evaluating anticancer compounds.

five_fu_pathway cluster_cell Cancer Cell cluster_metabolism Metabolism FiveFU 5-Fluorouracil FdUMP FdUMP FiveFU->FdUMP FdUTP FdUTP FiveFU->FdUTP FUTP FUTP FiveFU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits DNA_syn DNA Synthesis & Repair FdUTP->DNA_syn Incorporation & Damage RNA_syn RNA Synthesis & Function FUTP->RNA_syn Incorporation & Dysfunction TS->DNA_syn Required for p53 p53 Activation DNA_syn->p53 Damage triggers RNA_syn->p53 Stress triggers Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces

Caption: 5-Fluorouracil's mechanism of action and downstream signaling.

experimental_workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with 5-FU & Benzimidazole Derivative (Dose-Response) cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanistic_studies Mechanistic Studies (at IC50 concentration) ic50->mechanistic_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle apoptosis Apoptosis Assay mechanistic_studies->apoptosis western_blot Western Blot (Protein Expression) mechanistic_studies->western_blot data_analysis Data Analysis & Comparison cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion & Future Work data_analysis->conclusion

Caption: General workflow for comparative anticancer drug evaluation.

Conclusion

5-Fluorouracil remains a clinically significant anticancer drug with a well-defined mechanism of action centered on the disruption of DNA and RNA synthesis. The benzimidazole scaffold, in contrast, represents a versatile platform for the development of novel anticancer agents with a multitude of cellular targets. This diversity in mechanisms of action suggests that benzimidazole derivatives could play a crucial role in overcoming the limitations of traditional chemotherapeutics, including drug resistance.

While a direct comparison with this compound is not currently possible due to a lack of available data, the broader class of benzimidazoles shows immense promise in oncology. Further research into the synthesis and biological evaluation of specific derivatives, such as this compound, is warranted to fully elucidate their therapeutic potential and to identify lead compounds for future drug development.

References

The Structure-Activity Relationship of 2-Methyl-1H-benzo[d]imidazol-5-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-1H-benzo[d]imidazol-5-ol scaffold is a promising heterocyclic structure in medicinal chemistry, recognized for its potential across a spectrum of therapeutic areas, including oncology and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, supported by experimental data and detailed methodologies. The objective is to offer a comprehensive resource for the rational design of novel and more potent therapeutic agents based on this privileged core.

Comparative Biological Activity

While a comprehensive study detailing the systematic variation of substituents on the this compound ring and its direct impact on a single biological target is not extensively documented in publicly available literature, we can infer SAR trends from studies on closely related benzimidazole derivatives. The following table summarizes hypothetical yet plausible SAR data based on common observations in benzimidazole chemistry, particularly in the context of anticancer activity.

Table 1: Illustrative Structure-Activity Relationship of this compound Derivatives against a Hypothetical Cancer Cell Line (e.g., MCF-7)

Compound IDR1 (at N1)R2 (on Phenyl Ring at C2)IC50 (µM)Notes
1a HH15.2Parent scaffold with moderate activity.
1b CH3H10.5N1-methylation can improve cell permeability and potency.
1c H4-Cl8.7Electron-withdrawing group on the phenyl ring enhances activity.
1d H4-OCH322.1Electron-donating group on the phenyl ring may reduce activity.
1e H4-NO25.4Strong electron-withdrawing group significantly improves potency.
1f CH2CH2OHH18.9Introduction of a polar group at N1 may decrease activity.

SAR Summary:

  • Substitution at the N1-position: Alkylation at the N1 position, such as with a methyl group (Compound 1b ), can lead to a modest increase in activity, potentially by enhancing cellular uptake.

  • Substitution on the C2-phenyl ring: The electronic nature of substituents on a phenyl ring at the 2-position significantly influences activity. Electron-withdrawing groups, such as chloro (Compound 1c ) and nitro (Compound 1e ), tend to enhance cytotoxic activity. Conversely, electron-donating groups like methoxy (Compound 1d ) may diminish potency. This suggests that the electronic properties of this region are critical for target interaction.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][2][3]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1][3]

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[3]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[4]

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing the Mechanism: A Potential Signaling Pathway

Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. A common target is the MAP kinase (MAPK) pathway, which is often dysregulated in cancer.

MAPK_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK signaling pathway by a this compound derivative.

Experimental Workflow for SAR Studies

A systematic approach is crucial for establishing a clear structure-activity relationship. The following workflow outlines the key steps in the discovery and optimization of novel this compound derivatives.

SAR_Workflow Start Identify Lead Compound (this compound) Design Design Analogs with Systematic Modifications Start->Design Synthesis Chemical Synthesis of Designed Analogs Design->Synthesis Screening Biological Screening (e.g., MTT Assay) Synthesis->Screening Data Data Analysis (IC50) and SAR Determination Screening->Data Optimization Lead Optimization (Design new analogs based on SAR) Data->Optimization Optimization->Design Iterative Cycle End Candidate Drug Optimization->End

Caption: A typical workflow for structure-activity relationship (SAR) studies.

References

Comparative Efficacy of Benzimidazole-Based Kinase Inhibitors: A Focus on VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitory efficacy of a representative benzimidazole derivative against established kinase inhibitors. Due to the absence of published kinase inhibition data for 2-methyl-1H-benzo[d]imidazol-5-ol, this guide will focus on a well-characterized 2-phenyl benzimidazole derivative as a surrogate, highlighting its performance as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of protein kinases.[1][2] These kinases play crucial roles in cellular signaling pathways that, when dysregulated, can contribute to diseases such as cancer. This guide will delve into the comparative efficacy of a specific 2-phenyl benzimidazole derivative against the well-known multi-kinase inhibitor, Sorafenib, with a focus on their inhibitory activity against VEGFR-2, a key mediator of angiogenesis.

Quantitative Efficacy Data

The following table summarizes the in vitro inhibitory activity of a representative 2-phenyl benzimidazole derivative and Sorafenib against VEGFR-2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
2-phenyl benzimidazole derivative 8VEGFR-26.7Sorafenib90
2-phenyl benzimidazole derivative 9VEGFR-28.9Sorafenib90
2-phenyl benzimidazole derivative 12VEGFR-27.8Sorafenib90
2-phenyl benzimidazole derivative 15VEGFR-28.1Sorafenib90

Data presented for 2-phenyl benzimidazole derivatives are based on published findings for compounds exhibiting potent VEGFR-2 inhibition.[3]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. A common method employed is the in vitro kinase inhibition assay.

VEGFR-2 Kinase Inhibition Assay Protocol

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in Dimethyl Sulfoxide, DMSO)

  • A known VEGFR-2 inhibitor as a positive control (e.g., Sorafenib)

  • 96-well or 384-well plates

  • Plate reader capable of measuring the specific assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Assay Plate Setup: In the wells of the assay plate, add a small volume of each compound dilution. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a solution containing the VEGFR-2 enzyme and the peptide substrate in the kinase assay buffer. Add this solution to each well of the plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in the kinase assay buffer to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes).

  • Signal Detection: After incubation, stop the reaction and measure the kinase activity. The method of detection will depend on the specific assay kit used. For example, a common method involves quantifying the amount of ADP produced, which is directly proportional to the kinase activity. This can be achieved using a coupled enzyme system that generates a luminescent or fluorescent signal.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Visualizing Cellular Signaling and Experimental Logic

To better understand the context of VEGFR-2 inhibition and the experimental workflow, the following diagrams are provided.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Dispense_Compound Dispense compounds into assay plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare Enzyme/Substrate master mix Add_Enzyme Add Enzyme/Substrate mix Enzyme_Prep->Add_Enzyme ATP_Prep Prepare ATP solution Start_Reaction Add ATP to initiate kinase reaction ATP_Prep->Start_Reaction Dispense_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Incubate Incubate at room temperature Start_Reaction->Incubate Detect_Signal Stop reaction and detect signal Incubate->Detect_Signal Calculate_Inhibition Calculate % inhibition Detect_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

References

A Comparative Analysis of Omeprazole and 2-methyl-1H-benzo[d]imidazol-5-ol: A Tale of a Well-Defined Mechanism versus a Pharmacological Enigma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its therapeutic application and future development. This guide provides a detailed comparison of the well-established mechanism of the proton pump inhibitor (PPI) omeprazole with the currently enigmatic pharmacological profile of 2-methyl-1H-benzo[d]imidazol-5-ol. While omeprazole's action on the gastric H+/K+ ATPase is extensively documented, a definitive mechanism for this compound remains to be elucidated in the scientific literature.

Omeprazole: A Detailed Look at a Proton Pump Inhibitor

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its efficacy stems from its specific and irreversible inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.

Mechanism of Action

Omeprazole is administered as an inactive prodrug. Upon absorption and systemic distribution, it selectively accumulates in the acidic canaliculi of gastric parietal cells. In this highly acidic environment, omeprazole undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide intermediate. This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase, leading to its irreversible inactivation. By blocking this "proton pump," omeprazole effectively suppresses both basal and stimulated gastric acid secretion.

Omeprazole_Mechanism cluster_blood Bloodstream cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Omeprazole_inactive Omeprazole (Inactive Prodrug) Omeprazole_prodrug Omeprazole (Prodrug) Omeprazole_inactive->Omeprazole_prodrug Accumulation Sulfenamide Sulfenamide (Active) Omeprazole_prodrug->Sulfenamide Protonation Proton_Pump H+/K+ ATPase (Proton Pump) Sulfenamide->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_ion H+ Proton_Pump->H_ion Secretion into Gastric Lumen K_ion K+ K_ion->Proton_Pump Uptake from Gastric Lumen

Caption: Mechanism of action of omeprazole in a gastric parietal cell.

Quantitative Comparison of Proton Pump Inhibitors

While direct comparative data for this compound is unavailable, the following table provides a general comparison of key pharmacokinetic and pharmacodynamic parameters for omeprazole and other common PPIs. This data is illustrative of the type of information required for a comprehensive comparison.

ParameterOmeprazoleEsomeprazoleLansoprazolePantoprazoleRabeprazole
Bioavailability 30-40%64-90%80-85%~77%~52%
Protein Binding ~95%~97%~97%~98%~96.3%
Half-life (t½) 0.5-1 hour1.2-1.5 hours~1.5 hours~1 hour1-2 hours
Metabolism Hepatic (CYP2C19, CYP3A4)Hepatic (CYP2C19, CYP3A4)Hepatic (CYP2C19, CYP3A4)Hepatic (CYP2C19, CYP3A4)Hepatic (CYP2C19, CYP3A4)
pKa1 (Pyridine) 4.04.04.13.85.0
pKa2 (Benzimidazole) 8.88.89.18.28.4

Note: This table presents generalized data for illustrative purposes. Specific values can vary based on the study and patient population.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

A standard method to evaluate the inhibitory potential of compounds on the proton pump is the in vitro H+/K+-ATPase inhibition assay using isolated gastric vesicles.

HK_ATPase_Assay start Isolate Gastric Vesicles (Rich in H+/K+-ATPase) from Porcine/Rabbit Gastric Mucosa incubation Pre-incubate Vesicles with Test Compound (e.g., this compound or Omeprazole) at various concentrations start->incubation reaction Initiate ATPase Reaction by adding ATP incubation->reaction measurement Measure Inorganic Phosphate (Pi) released (e.g., using Malachite Green Assay) reaction->measurement analysis Calculate % Inhibition and IC50 value measurement->analysis

Caption: General workflow for an in vitro H+/K+-ATPase inhibition assay.

This compound: An Unresolved Mechanism

In stark contrast to omeprazole, the specific mechanism of action of this compound is not well-documented in publicly available scientific literature. While its chemical structure contains a benzimidazole core, a common feature in many proton pump inhibitors, there is currently no direct evidence to suggest it acts via the same mechanism.

Known Biological Activities

Research on this compound and its close analogs has primarily focused on their synthesis and broad biological screening. Some of the reported activities for derivatives of 2-methyl-1H-benzimidazole include:

  • Antioxidant Activity : Some studies have investigated the free-radical scavenging properties of benzimidazole derivatives.

  • Cytotoxic Activity : The potential for some benzimidazoles to inhibit cancer cell growth has been explored.

  • Antimicrobial Activity : Various benzimidazole compounds have been screened for their effectiveness against bacteria and fungi.

  • Other Enzyme Inhibition : Benzimidazole derivatives have been investigated as inhibitors of various other enzymes, but not specifically H+/K+-ATPase in the case of this compound.

It is crucial to note that these reported activities are general for the broader class of benzimidazoles and do not delineate a specific, well-characterized mechanism of action for this compound that is comparable to that of omeprazole.

Conclusion: A Call for Further Research

The comparison between omeprazole and this compound highlights a significant gap in the pharmacological understanding of the latter. While omeprazole serves as a textbook example of a targeted, mechanism-based drug, this compound remains a compound with potential yet-to-be-defined biological actions.

For drug development professionals, this underscores the importance of thorough mechanistic studies. Future research, including in vitro enzyme inhibition assays (such as the H+/K+-ATPase assay described above), cellular studies on gastric parietal cells, and in vivo models of gastric acid secretion, would be necessary to determine if this compound has any potential as a gastric acid suppressant and to elucidate its mechanism of action. Without such data, any comparison to a well-established drug like omeprazole remains speculative.

In Vitro Validation of 2-methyl-1H-benzo[d]imidazol-5-ol as a Topoisomerase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of 2-methyl-1H-benzo[d]imidazol-5-ol as a potential topoisomerase inhibitor. It offers a comparative analysis with established topoisomerase inhibitors, detailed experimental protocols, and data presentation guidelines to facilitate objective assessment.

Comparative Analysis of Topoisomerase Inhibitors

The efficacy of a novel topoisomerase inhibitor is best understood in the context of well-characterized drugs. This section compares the hypothetical inhibitory profile of this compound with leading topoisomerase inhibitors. Given the absence of specific experimental data for this compound, the values presented below are illustrative placeholders. Researchers should replace these with their experimental findings.

Table 1: Comparison of IC50 Values for Topoisomerase Inhibition

CompoundTarget TopoisomeraseIC50 (µM) - DNA Relaxation AssayIC50 (µM) - DNA Cleavage Assay
This compound Topoisomerase I/II (Hypothetical)[Insert Experimental Value][Insert Experimental Value]
CamptothecinTopoisomerase I0.1 - 1Induces cleavage complex
EtoposideTopoisomerase II20 - 50Induces cleavage complex
DoxorubicinTopoisomerase II1 - 10Induces cleavage complex

Table 2: Cytotoxicity Profile against Cancer Cell Lines

CompoundCell Line (e.g., HeLa, MCF-7)IC50 (µM) - MTT Assay (48h)
This compound HeLa[Insert Experimental Value]
MCF-7[Insert Experimental Value]
CamptothecinHeLa0.01 - 0.1
MCF-70.005 - 0.05
EtoposideHeLa1 - 10
MCF-70.5 - 5
DoxorubicinHeLa0.01 - 0.1
MCF-70.05 - 0.5

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard in vitro assays for validating topoisomerase inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.[1][2][3]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer (e.g., 250 mM Tris-HCl pH 7.4, 570 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM EDTA, 150 µg/ml BSA)[1]

  • Test compound (this compound) and control inhibitors (e.g., Camptothecin)

  • 5x Gel loading buffer

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures in a total volume of 20 µL.

  • To each tube, add 2 µL of 10x reaction buffer, 1 µL of supercoiled DNA (e.g., 250 µg/ml), and varying concentrations of the test compound or control.

  • Add distilled water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of human topoisomerase I (e.g., 50 U/µl).

  • Incubate at 37°C for 30-60 minutes.[1]

  • Stop the reaction by adding 5 µL of 5x gel loading buffer.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at 100 V for 1.5-2 hours.[1]

  • Stain the gel with ethidium bromide and visualize under UV light.

  • The inhibition is determined by the persistence of the supercoiled DNA band compared to the relaxed DNA in the control.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit topoisomerase II from decatenating kinetoplast DNA (kDNA).[2][3]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • Test compound and control inhibitors (e.g., Etoposide)

  • ATP

  • 5x Gel loading buffer

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction tubes with 2 µL of 10x reaction buffer, 200 ng of kDNA, and the desired concentrations of the test compound.[2][3]

  • Add ATP to the required final concentration.

  • Add distilled water to a final volume of 19 µL.

  • Start the reaction by adding 1 µL of purified topoisomerase II.

  • Incubate for 30 minutes at 37°C.[2][3]

  • Terminate the reaction with 5 µL of 5x loading dye.[2][3]

  • Analyze the samples by electrophoresis on a 1% agarose gel.[2][3]

  • Stain and visualize the gel. Inhibition is indicated by the presence of catenated kDNA that fails to enter the gel.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of a compound.[4][5]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24-48 hours.[6]

  • Replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubate for 48 hours.[6]

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.[6]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[4]

Visualizations

The following diagrams illustrate key concepts and workflows in the validation of topoisomerase inhibitors.

Signaling Pathway of Topoisomerase Inhibition

Topoisomerase_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Inhibitor Action DNA_Replication DNA Replication & Transcription Topological_Stress DNA Topological Stress (Supercoiling) DNA_Replication->Topological_Stress Topoisomerase Topoisomerase I/II Topological_Stress->Topoisomerase resolves DNA_Relaxation Relaxed DNA Topoisomerase->DNA_Relaxation Cleavage_Complex Stabilized Cleavage Complex Topoisomerase->Cleavage_Complex forms DNA_Relaxation->DNA_Replication enables Inhibitor This compound Inhibitor->Topoisomerase Inhibitor->Cleavage_Complex stabilizes DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis triggers

Caption: Mechanism of action for a topoisomerase inhibitor.

Experimental Workflow for In Vitro Validation

Experimental_Workflow Start Start: Synthesize This compound Topo_Assay Topoisomerase I/II Relaxation/Decatenation Assays Start->Topo_Assay Cleavage_Assay DNA Cleavage Assay Start->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: Determine IC50 values Topo_Assay->Data_Analysis Cleavage_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Compare with Known Inhibitors Data_Analysis->Comparison Conclusion Conclusion: Validate as Topoisomerase Inhibitor Comparison->Conclusion

Caption: Workflow for in vitro validation of a topoisomerase inhibitor.

Logical Flow for Drug Screening

Drug_Screening_Flow Initial_Screen Inhibits Topoisomerase Activity? Potent IC50 < Threshold? Initial_Screen->Potent Yes Discard Discard Initial_Screen->Discard No Cytotoxic Cytotoxic to Cancer Cells? Potent->Cytotoxic Yes Potent->Discard No Selective Selective for Cancer vs. Normal Cells? Cytotoxic->Selective Yes Cytotoxic->Discard No Lead_Candidate Lead Candidate Selective->Lead_Candidate Yes Selective->Discard No

Caption: Decision-making flow for screening topoisomerase inhibitors.

References

Comparative Analysis of 2-methyl-1H-benzo[d]imidazol-5-ol Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the biological activity of the compound 2-methyl-1H-benzo[d]imidazol-5-ol in various cancer cell lines. Due to the limited publicly available data on the specific cytotoxic or metabolic effects of this compound, this document serves as a template. It outlines the standardized experimental protocols and data presentation formats necessary for a rigorous comparative analysis once experimental data is acquired.

Overview

This compound is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The efficacy of such compounds can vary significantly between different cell types, necessitating cross-validation in a panel of cell lines to understand their therapeutic potential and spectrum of activity.

Comparative Activity Data

No publicly available experimental data for the activity of this compound in different cell lines was found as of the last update of this document. The tables below are templates to be populated with experimental results.

Table 1: Comparative Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72hNotes
MCF-7 Breast AdenocarcinomaData unavailableData unavailableEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaData unavailableData unavailableTriple-negative
A549 Lung CarcinomaData unavailableData unavailableNon-small cell lung cancer
HeLa Cervical AdenocarcinomaData unavailableData unavailableHPV-positive
HepG2 Hepatocellular CarcinomaData unavailableData unavailable-
HCT116 Colorectal CarcinomaData unavailableData unavailable-

Table 2: Pro-apoptotic Activity of this compound at 24h

Cell LineConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7 e.g., IC50 valueData unavailableData unavailable
MDA-MB-231 e.g., IC50 valueData unavailableData unavailable
A549 e.g., IC50 valueData unavailableData unavailable

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[1][3]

2. SRB (Sulforhodamine B) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[5]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[5]

  • Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[5]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Solubilization: After washing and air-drying, add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[5]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.[5]

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed cells and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of a compound's activity in different cell lines.

G cluster_prep Preparation cluster_assays Primary Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture Cell Line Panel (e.g., MCF-7, A549, HeLa) viability_assay Cell Viability Assays (MTT, SRB) cell_culture->viability_assay compound_prep Compound Preparation (this compound) compound_prep->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay data_compilation Data Compilation & Comparison ic50_determination->data_compilation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis pathway_analysis->data_compilation

Caption: Workflow for cross-validating compound activity.

Hypothetical Signaling Pathway

Benzimidazole derivatives have been reported to interfere with various signaling pathways, including those involved in cell cycle regulation and apoptosis. The diagram below illustrates a hypothetical pathway that could be investigated.

G cluster_pathway Apoptosis Signaling Pathway compound This compound Bcl2 Bcl-2 compound->Bcl2 inhibition Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis induction pathway.

References

The 2-methyl-1H-benzo[d]imidazol-5-ol Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer a unique combination of structural rigidity and functional versatility. Among these, the benzimidazole core has emerged as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This guide delves into the specific advantages of the 2-methyl-1H-benzo[d]imidazol-5-ol scaffold, a tailored iteration of the benzimidazole framework, in the design and development of targeted therapies, particularly in oncology. We will explore its inherent properties, compare its performance with alternative scaffolds, and provide the experimental context for its evaluation.

Physicochemical and Structural Advantages

The this compound scaffold possesses a unique constellation of features that contribute to its pharmacological potential. The benzimidazole ring system itself, being isosteric to purine, can readily interact with a variety of biological targets.[2] The strategic placement of a methyl group at the 2-position and a hydroxyl group at the 5-position further refines its drug-like properties.

The 2-methyl group can enhance binding affinity through hydrophobic interactions within the target protein's active site. It can also improve metabolic stability by blocking potential sites of oxidation.

The 5-hydroxyl group offers a crucial point for hydrogen bonding, a key interaction for anchoring a molecule to its biological target. This phenolic hydroxyl can act as both a hydrogen bond donor and acceptor, providing flexibility in its interactions. Furthermore, it can contribute to the antioxidant properties of the molecule and serve as a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic profiles.

Performance in Anticancer Drug Design

The this compound scaffold and its close analogs have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.

Kinase Inhibition: A Primary Mode of Action

A predominant mechanism through which benzimidazole derivatives exert their anticancer effects is the inhibition of protein kinases.[3] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The benzimidazole scaffold can act as a competitive inhibitor at the ATP-binding site of kinases.

While direct comparative data for the this compound scaffold against a wide array of other kinase inhibitor scaffolds is limited in publicly available literature, we can infer its potential by examining the performance of structurally related compounds. For instance, derivatives of 2-methylbenzimidazole have shown cytotoxic effects against various cancer cell lines.[4]

Table 1: Comparative Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines

Compound/ScaffoldCancer Cell LineIC50 (µM)Reference
2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMCF-7 (Breast)0.73[5]
2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMDA-MB-231 (Breast)20.4[5]
1,2-disubstituted 2-methylbenzimidazole (Compound 2a)A549 (Lung)111.70[4]
1,2-disubstituted 2-methylbenzimidazole (Compound 2a)DLD-1 (Colon)185.30[4]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide (Compound 6c)HCT-116 (Colon)8.21[6]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide (Compound 6i)HepG2 (Liver)7.82[6]

Note: The data presented here is for derivatives and not the bare this compound scaffold. The activity is highly dependent on the other substituents.

The data suggests that the benzimidazole core is a viable starting point for the development of potent anticancer agents. The variability in IC50 values highlights the importance of the substitution pattern around the core scaffold in determining the potency and selectivity of the inhibitor. The presence of a hydroxyl group, as seen in the 2-(5-fluoro-2-hydroxyphenyl) derivative, can contribute to potent activity, likely through enhanced target engagement.

Signaling Pathways and Experimental Workflows

The development and evaluation of drugs based on the this compound scaffold involve a series of well-defined experimental procedures.

Experimental Workflow for Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of a novel compound based on this scaffold is as follows:

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of this compound Derivatives mtt MTT Assay (Cytotoxicity) synthesis->mtt Test Compounds kinase In Vitro Kinase Assay (Target Inhibition) mtt->kinase Identify Active Compounds western Western Blot (Signaling Pathway Analysis) kinase->western Confirm Mechanism xenograft Xenograft Models western->xenograft Validate in Animal Models

Caption: A generalized workflow for the preclinical evaluation of novel anticancer agents.

PI3K/Akt/mTOR Signaling Pathway: A Potential Target

Many kinase inhibitors targeting cancer interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. It is plausible that derivatives of the this compound scaffold could also target kinases within this pathway.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (derived from the this compound scaffold) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[8]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.

Comparison with Alternative Scaffolds

While the this compound scaffold shows promise, it is important to consider its performance relative to other heterocyclic scaffolds commonly used in kinase inhibitor design.

Table 2: Comparison of Privileged Scaffolds in Kinase Inhibitor Design

ScaffoldKey FeaturesExamples of Approved Drugs
Benzimidazole Isosteric to purines, versatile substitution patterns.-
Quinoline/Quinazoline Fused aromatic system, often interacts with the hinge region of kinases.Gefitinib, Erlotinib
Indole/Indazole Can form key hydrogen bonds with the kinase hinge region.Sunitinib, Axitinib
Pyrazolopyrimidine Mimics the purine core of ATP, strong hinge-binding capabilities.Ibrutinib
2-Aminothiazole Provides a key bidentate hydrogen bond interaction with the kinase hinge.Dasatinib

The choice of scaffold is often dictated by the specific kinase being targeted and the desired selectivity profile. The benzimidazole scaffold offers a balance of structural rigidity and opportunities for diverse substitutions, which can be fine-tuned to achieve high potency and selectivity. The addition of the 2-methyl and 5-hydroxyl groups provides specific interaction points that can be exploited to enhance binding to the target kinase.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly in the realm of oncology. Its inherent physicochemical properties, conferred by the benzimidazole core and the specific substitutions, make it an attractive candidate for targeting protein kinases and other key players in cancer cell signaling. While more direct comparative studies are needed to fully elucidate its advantages over other scaffolds for specific targets, the existing data on related benzimidazole derivatives strongly support its continued exploration in drug discovery programs. The combination of rational design, guided by structural biology and computational modeling, with robust experimental validation will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

Safety Operating Guide

Safe Disposal of 2-methyl-1H-benzo[d]imidazol-5-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-methyl-1H-benzo[d]imidazol-5-ol, aligning with standard laboratory safety protocols and regulatory guidelines. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure.[1][2] Based on safety data sheets for this and structurally similar compounds, the following PPE is mandatory:

Personal Protective Equipment (PPE) & Storage Specification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][2]
Storage of Waste Store in a cool, dry, well-ventilated area in a tightly closed, compatible container, away from incompatible materials like strong oxidizers and acids.[3]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be treated as hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated and compatible hazardous waste container.[3][4]

    • The container must be sealable, airtight, and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[3][4]

  • Container Management:

    • Keep the waste container securely closed except when adding waste.[4][5]

    • Ensure the container is stored in a designated secondary containment area to prevent spills from spreading.[4]

  • Spill Management:

    • In the event of a spill, secure the area.[3]

    • Wearing the appropriate PPE, contain and clean up the spilled material using appropriate tools and absorbent materials.[3]

    • Place all contaminated materials into the designated hazardous waste container.[3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through an approved waste disposal plant or a licensed professional waste disposal service.[6][7]

    • Complete all necessary waste disposal forms as required by your institution or local regulations.[3]

III. Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

A Start: Handling This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generated or Spill Occurs B->C D Collect Waste in a Labeled, Compatible, Sealed Container C->D E Store Container in Secondary Containment D->E F Arrange for Pickup by Approved Waste Disposal Service E->F G Complete Waste Disposal Documentation F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-methyl-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-methyl-1H-benzo[d]imidazol-5-ol. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this substance. The following table summarizes the required PPE based on safety data sheets of structurally similar compounds.

Protection TypeSpecific RequirementsRationale & Citations
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles. A full face-shield may also be necessary.To protect against eye irritation and serious eye damage.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing. Impervious clothing may be required.To prevent skin contact, which can cause irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated or if ventilation is inadequate, a NIOSH-approved particulate dust filter or a full-face respirator should be used.To prevent inhalation, which may cause respiratory tract irritation.[1][3][4]

Operational Plan: Step-by-Step Handling Procedure

Preparation and Engineering Controls:

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood.[1][4][5]

  • Equipment Check: Before starting, ensure that an eyewash station and a safety shower are readily accessible.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the substance.[2][4]

Handling:

  • Avoid Contact: Minimize all personal contact, including inhalation and contact with skin and eyes.[3][4]

  • Dust Prevention: Minimize dust generation and accumulation.[3][5]

  • Proper Attire: Wear the appropriate personal protective equipment as outlined in the table above.[2][3]

  • Contamination: Remove and wash contaminated clothing before reuse.[3][5]

Disposal Plan: Step-by-Step Procedure

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container for disposal.[4][6]

  • Disposal Method: Dispose of the chemical waste through a licensed disposal company.[6] It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated PPE: Dispose of contaminated gloves and other single-use PPE as hazardous waste.

  • Spill Management: In case of a spill, contain the spillage with sand, earth, or vermiculite.[4] Collect the recoverable product into labeled containers.[4] After cleanup, decontaminate and launder all protective clothing and equipment before storing and re-using.[4] Prevent spillage from entering drains or water courses.[4]

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Work in Fume Hood prep2 Check Eyewash & Shower prep1->prep2 prep3 Don PPE prep2->prep3 handling1 Weigh/Measure Chemical prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Collect Waste handling2->cleanup1 cleanup3 Decontaminate Work Area handling2->cleanup3 cleanup2 Dispose via Licensed Vendor cleanup1->cleanup2 cleanup4 Doff & Dispose of PPE cleanup3->cleanup4

Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.